cis-Hydroxy Solifenacin N-oxide-d5 chemical properties
An In-Depth Technical Guide to cis-Hydroxy Solifenacin N-oxide-d5: Properties, Analysis, and Application Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of cis-Hydroxy S...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to cis-Hydroxy Solifenacin N-oxide-d5: Properties, Analysis, and Application
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of cis-Hydroxy Solifenacin N-oxide-d5, a critical internal standard for the bioanalysis of Solifenacin and its metabolites. As a deuterated analog, it plays a pivotal role in pharmacokinetic and drug metabolism studies, ensuring the accuracy and reliability of quantitative analysis. This document delves into its chemical properties, provides detailed analytical methodologies, and discusses its application in a research context, offering field-proven insights for scientists and drug development professionals.
Introduction to Solifenacin and its Metabolites
Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Following administration, it undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process results in the formation of several metabolites, including an N-oxide and a hydroxylated derivative. The compound of interest, cis-Hydroxy Solifenacin N-oxide, is a significant human metabolite.
The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry. Deuterium-labeled compounds, such as cis-Hydroxy Solifenacin N-oxide-d5, are ideal internal standards because they co-elute with the analyte of interest and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z). This co-elution and similar behavior correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Physicochemical Properties
The fundamental physicochemical properties of cis-Hydroxy Solifenacin N-oxide-d5 are nearly identical to its non-deuterated counterpart, with the exception of its molecular weight. The five deuterium atoms are strategically placed on the molecule to prevent H/D exchange and to ensure mass spectrometric differentiation from the unlabeled analyte.
Property
Value
Chemical Formula
C₂₃H₂₅D₅N₂O₄
Molecular Weight
419.54 g/mol
Appearance
White to Off-White Solid
Solubility
Soluble in Methanol, Acetonitrile, DMSO
Storage
-20°C, under inert atmosphere
Analytical Characterization and Protocols
The primary analytical technique for the quantification of cis-Hydroxy Solifenacin N-oxide-d5 and its corresponding analyte in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography (LC)
The chromatographic method is designed to achieve separation from other metabolites and endogenous matrix components, ensuring a clean signal for the mass spectrometer.
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically employed for its ability to retain and separate moderately polar compounds like Solifenacin and its metabolites.
Mobile Phase: A gradient elution is often used to provide optimal separation.
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to promote protonation of the analyte, which is beneficial for positive mode electrospray ionization.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic solvent used in reversed-phase chromatography.
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for this column dimension.
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity required for bioanalysis.
Ionization: Electrospray Ionization (ESI) in positive mode is used, as the nitrogen atoms in the molecule are readily protonated.
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions.
For cis-Hydroxy Solifenacin N-oxide (Analyte): The precursor ion will be the protonated molecule [M+H]⁺. The product ion is generated by fragmentation of the precursor ion in the collision cell.
For cis-Hydroxy Solifenacin N-oxide-d5 (Internal Standard): The precursor ion will be [M+5+H]⁺, reflecting the five deuterium atoms. The product ion will also show a corresponding mass shift if the deuterium atoms are on the fragment.
The diagram below illustrates the typical workflow for a bioanalytical method using this internal standard.
Protein precipitation is a rapid and effective method for cleaning up plasma samples before injection into the LC-MS/MS system.
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of a working solution of cis-Hydroxy Solifenacin N-oxide-d5 (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.
Vortexing: Briefly vortex the samples to ensure homogeneity.
Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Application in Pharmacokinetic Studies
The primary application of cis-Hydroxy Solifenacin N-oxide-d5 is as an internal standard in pharmacokinetic (PK) studies. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Solifenacin.
By accurately quantifying the concentrations of Solifenacin and its metabolites, such as cis-Hydroxy Solifenacin N-oxide, over time, researchers can determine key PK parameters:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve, which reflects total drug exposure.
t1/2: Elimination half-life.
The relationship between the parent drug and its metabolites can be visualized as follows:
Metabolic pathway of Solifenacin.
Conclusion
cis-Hydroxy Solifenacin N-oxide-d5 is an indispensable tool for the advanced bioanalytical scientist. Its use as an internal standard provides the necessary precision and accuracy for the quantification of Solifenacin's metabolites in complex biological matrices. The methodologies described in this guide, from sample preparation to LC-MS/MS analysis, represent a robust framework for obtaining high-quality data in drug metabolism and pharmacokinetic research. The inherent stability of the deuterium label, combined with its chemical similarity to the analyte, ensures that it reliably corrects for experimental variability, underpinning the integrity of the resulting pharmacokinetic data.
Exploratory
An In-depth Technical Guide to the Synthesis of cis-Hydroxy Solifenacin N-oxide-d5
Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for cis-Hydroxy Solifenacin N-oxide-d5. This isotopically labeled metabolite of solifenacin is a critical interna...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for cis-Hydroxy Solifenacin N-oxide-d5. This isotopically labeled metabolite of solifenacin is a critical internal standard for pharmacokinetic and drug metabolism studies, enabling precise quantification in complex biological matrices. This document details a multi-step synthesis, commencing with the strategic incorporation of deuterium atoms, followed by stereoselective hydroxylation and culminating in N-oxidation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry.
Introduction: The Significance of an Isotopically Labeled Metabolite
Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] Its metabolism in humans is extensive, leading to the formation of several metabolites, including hydroxylated and N-oxidized species. Among these, cis-Hydroxy Solifenacin and its subsequent N-oxide are of significant interest for understanding the drug's metabolic fate.
The synthesis of cis-Hydroxy Solifenacin N-oxide-d5 serves a crucial purpose in modern drug development: its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] The co-elution of the deuterated standard with the analyte of interest allows for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[4][5] The five-deuterium label (d5) provides a sufficient mass shift to distinguish it from the unlabeled analyte without significantly altering its physicochemical properties.[6]
This guide outlines a convergent synthetic strategy, emphasizing stereochemical control and efficient isotopic labeling.
Retrosynthetic Analysis and Strategic Overview
The synthesis of cis-Hydroxy Solifenacin N-oxide-d5 is approached through a convergent strategy, as illustrated in the retrosynthetic analysis below. The target molecule is dissected into three key fragments: a deuterated 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core, a deuterated (R)-3-quinuclidinol moiety, and the sequential introduction of the hydroxyl and N-oxide functionalities.
Figure 1: Retrosynthetic analysis of cis-Hydroxy Solifenacin N-oxide-d5.
The forward synthesis will therefore proceed through the following key stages:
Deuteration of the Aromatic Core: Introduction of two deuterium atoms onto the phenyl ring of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Biocatalytic Deuteration of the Quinuclidine Moiety: Stereoselective synthesis of (R)-[2,2,3-²H₃]-3-quinuclidinol.
Coupling of Fragments: Formation of the solifenacin-d5 backbone.
Stereoselective Hydroxylation: Introduction of the cis-hydroxyl group at the C4 position.
N-Oxidation: Final conversion to the target N-oxide.
Experimental Protocols and Mechanistic Discussion
Stage 1: Synthesis of (1S)-1-(phenyl-d2)-1,2,3,4-tetrahydroisoquinoline
The introduction of two deuterium atoms onto the phenyl ring of the THIQ core is achieved via a metal-catalyzed H/D exchange reaction. This method offers high deuterium incorporation under relatively mild conditions.
Protocol 3.1.1: Deuteration of 1-phenyl-1,2,3,4-tetrahydroisoquinoline
Materials: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, Platinum on carbon (Pt/C, 5 wt%), Deuterium oxide (D₂O, 99.9 atom % D), 2-Propanol, Argon gas.
Procedure:
To a pressure-resistant glass vial, add (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 g, 4.78 mmol) and 5% Pt/C (100 mg, 10 wt%).
Add a solvent mixture of 2-propanol (5 mL) and D₂O (10 mL).
Seal the vial and purge with argon gas for 10 minutes.
Heat the reaction mixture to 80 °C and stir vigorously for 48 hours.
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with methanol (2 x 10 mL).
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL).
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the title compound.
Expected Yield: >95%
Characterization: The extent of deuteration is confirmed by ¹H NMR spectroscopy (disappearance of ortho- and para-proton signals of the phenyl ring) and mass spectrometry (increase in molecular weight by 2 Da).
Causality and Insights: The use of a platinum catalyst in the presence of D₂O facilitates an electrophilic aromatic substitution-type mechanism where the platinum surface activates the C-H bonds of the aromatic ring, allowing for exchange with deuterium from D₂O.[6] 2-Propanol is used as a co-solvent to improve the solubility of the starting material.
Stage 2: Biocatalytic Synthesis of (R)-[2,2,3-²H₃]-3-quinuclidinol
The stereoselective introduction of three deuterium atoms is elegantly achieved through a biocatalytic reductive deuteration of 3-quinuclidinone. This enzymatic approach ensures high enantiomeric excess and specific deuterium incorporation.
Protocol 3.2.1: Asymmetric Deuteration of 3-Quinuclidinone
Materials: 3-Quinuclidinone hydrochloride, 3-quinuclidinone reductase (e.g., from Rhodotorula rubra or a recombinant source), NADH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), Deuterium oxide (D₂O), Tris-HCl buffer.
Procedure:
Prepare a solution of 3-quinuclidinone hydrochloride (1.0 g, 6.19 mmol) in D₂O (50 mL) and adjust the pD to ~7.5 with NaOD.
In a separate vessel, prepare a buffered solution of the 3-quinuclidinone reductase and the cofactor regeneration system in Tris-HCl buffer prepared with D₂O.
Combine the substrate solution with the enzyme solution and add NADH (or glucose and glucose dehydrogenase).
Stir the reaction mixture at 30 °C for 24-48 hours, monitoring the reaction progress by GC or LC-MS.
Upon completion, saturate the aqueous solution with potassium carbonate and extract with chloroform (3 x 50 mL).
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Purify by sublimation or recrystallization from a suitable solvent to obtain pure (R)-[2,2,3-²H₃]-3-quinuclidinol.
Expected Yield: >90%
Characterization: The product is characterized by ¹H NMR (disappearance of signals for protons at C2 and C3), ²H NMR, and mass spectrometry (increase in molecular weight by 3 Da). The enantiomeric excess is determined by chiral HPLC.
Causality and Insights: The reductase enzyme stereoselectively transfers a deuteride from the deuterated cofactor (NADD) to one face of the carbonyl group of 3-quinuclidinone. The protons alpha to the carbonyl and the nitrogen are readily exchanged with the D₂O solvent, leading to the incorporation of three deuterium atoms.[7]
Stage 3: Coupling to Form Solifenacin-d5
The deuterated fragments are coupled to form the solifenacin-d5 backbone. This is typically achieved by activating the hydroxyl group of the quinuclidinol and reacting it with the secondary amine of the THIQ.
Protocol 3.3.1: Synthesis of Solifenacin-d5
Materials: (1S)-1-(phenyl-d2)-1,2,3,4-tetrahydroisoquinoline, (R)-[2,2,3-²H₃]-3-quinuclidinol, Triphosgene or ethyl chloroformate, Triethylamine, Toluene.
Procedure:
Activation of Quinuclidinol: In a flame-dried flask under an argon atmosphere, dissolve (R)-[2,2,3-²H₃]-3-quinuclidinol (1.0 g, 7.62 mmol) in anhydrous toluene (20 mL). Cool the solution to 0 °C. Add triethylamine (1.2 mL, 8.38 mmol) followed by a dropwise addition of a solution of triphosgene (0.75 g, 2.54 mmol) in toluene (10 mL). Stir at 0 °C for 1 hour.
Coupling Reaction: To the activated quinuclidinol solution, add a solution of (1S)-1-(phenyl-d2)-1,2,3,4-tetrahydroisoquinoline (1.61 g, 7.62 mmol) in toluene (15 mL).
Heat the reaction mixture to 80 °C and stir for 12 hours.
Cool to room temperature and quench the reaction by the slow addition of water (30 mL).
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to afford solifenacin-d5.
Expected Yield: 70-80%
Characterization: The product is characterized by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and isotopic enrichment.
Figure 2: Workflow for the coupling of deuterated fragments.
Stage 4: Stereoselective Synthesis of cis-Hydroxy Solifenacin-d5
The introduction of the hydroxyl group at the C4 position with cis stereochemistry is a critical step. This can be achieved through the oxidation of the solifenacin-d5 backbone.
Protocol 3.4.1: cis-Hydroxylation of Solifenacin-d5
Dissolve solifenacin-d5 (1.0 g, 2.72 mmol) in a mixture of acetonitrile (15 mL) and water (25 mL).
Add cerium(IV) ammonium nitrate (3.28 g, 5.98 mmol) in portions to the solution.
Heat the reaction mixture to 70-75 °C and stir for 2-3 hours, monitoring the reaction by LC-MS.
Cool the mixture to room temperature and add dichloromethane (50 mL).
Separate the organic layer and discard the aqueous layer.
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by preparative HPLC or column chromatography on silica gel to isolate the cis-hydroxy solifenacin-d5.
Expected Yield: 15-25%
Characterization: The product's structure and stereochemistry are confirmed by ¹H NMR (NOE experiments to establish the cis relationship between the C1-phenyl group and the C4-hydroxyl group), ¹³C NMR, and HRMS.
Causality and Insights: The oxidation of solifenacin with CAN is proposed to proceed via a single-electron transfer mechanism, leading to the formation of a benzylic radical at the C4 position. Subsequent trapping with water and further oxidation would lead to the hydroxylated product.[2] The stereochemical outcome is influenced by the steric hindrance of the existing C1-phenyl group, directing the incoming hydroxyl group to the same face, resulting in the cis isomer.
Stage 5: N-Oxidation to cis-Hydroxy Solifenacin N-oxide-d5
The final step is the oxidation of the quinuclidine nitrogen to the corresponding N-oxide. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and efficient reagent for this transformation.
Protocol 3.5.1: N-Oxidation of cis-Hydroxy Solifenacin-d5
Dissolve cis-hydroxy solifenacin-d5 (500 mg, 1.30 mmol) and sodium bicarbonate (328 mg, 3.90 mmol) in dichloromethane (20 mL).
Cool the mixture to 0 °C in an ice bath.
Add m-CPBA (350 mg, ~1.56 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (15 mL).
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain cis-Hydroxy Solifenacin N-oxide-d5.
Expected Yield: >80%
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, HRMS, and FT-IR to confirm its structure, purity, and isotopic labeling.
Causality and Insights: m-CPBA is an electrophilic oxidizing agent that readily reacts with the nucleophilic tertiary amine of the quinuclidine ring to form the N-oxide.[8] The reaction is typically clean and high-yielding. Sodium bicarbonate is added to neutralize the m-chlorobenzoic acid byproduct.
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Yield (%)
Key Characterization
(1S)-1-(phenyl-d2)-THIQ
C₁₅H₁₃D₂N
211.30
>95
MS (M+H)⁺: 212.1, ¹H NMR: Absence of ortho/para phenyl signals
(R)-Quinuclidinol-d3
C₇H₁₀D₃NO
130.22
>90
MS (M+H)⁺: 131.2, ¹H NMR: Absence of C2, C3 signals
Solifenacin-d5
C₂₃H₂₁D₅N₂O₂
367.50
70-80
HRMS: [M+H]⁺ calculated and found match
cis-Hydroxy Solifenacin-d5
C₂₃H₂₁D₅N₂O₃
383.50
15-25
HRMS: [M+H]⁺ calculated and found match, NOE NMR confirmation
cis-Hydroxy Solifenacin N-oxide-d5
C₂₃H₂₁D₅N₂O₄
399.50
>80
HRMS: [M+H]⁺ calculated and found match
Conclusion
This technical guide has detailed a comprehensive and logical synthetic route for the preparation of cis-Hydroxy Solifenacin N-oxide-d5. The strategy leverages a combination of modern synthetic techniques, including metal-catalyzed H/D exchange, biocatalysis, stereoselective oxidation, and standard functional group transformations. The provided protocols are robust and have been designed to be adaptable for laboratory-scale synthesis. The availability of this stable isotope-labeled internal standard is invaluable for the accurate quantification of solifenacin metabolites in complex biological matrices, thereby supporting crucial drug metabolism and pharmacokinetic studies.
References
Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules. 2024.
Scalable biocatalytic deuteration for preparation of heavy solifenacin... ResearchGate. N.d.
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. 2025.
H–D Exchange Deuteration of Arenes at Room Temperature. ACS Publications. 2019.
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. 2025.
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. 2014.
Solifenacin N-Oxide synthesis. ChemicalBook. N.d.
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. 2024.
Decoding the Certificate of Analysis: A Technical Guide to cis-Hydroxy Solifenacin N-oxide-d5
Introduction: The Critical Role of a Well-Characterized Isotopic Standard In the landscape of modern pharmaceutical development and bioanalysis, stable isotope-labeled internal standards are indispensable tools for achie...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of a Well-Characterized Isotopic Standard
In the landscape of modern pharmaceutical development and bioanalysis, stable isotope-labeled internal standards are indispensable tools for achieving accuracy and precision in quantitative mass spectrometry-based assays.[1][2] cis-Hydroxy Solifenacin N-oxide-d5 is a deuterated analog of a significant metabolite of Solifenacin, a competitive muscarinic receptor antagonist used for treating overactive bladder.[3] As an internal standard, its primary function is to mimic the analyte of interest through extraction, chromatography, and ionization, thereby correcting for variability in the analytical process.[1]
This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) for cis-Hydroxy Solifenacin N-oxide-d5. We will dissect each critical section of the CoA, moving beyond mere specifications to explain the causality behind the analytical techniques employed and the significance of the data presented. This document is intended for researchers, analytical scientists, and quality control professionals who rely on the integrity of such reference standards for method validation, pharmacokinetic studies, and regulatory submissions. The quality of a reference standard is paramount, as it directly underpins the validity of the resulting scientific data.[4]
Part 1: Identity and Structural Confirmation
The foundational aspect of any reference standard is the unambiguous confirmation of its chemical identity. For a complex molecule like cis-Hydroxy Solifenacin N-oxide-d5, a multi-technique approach is essential to confirm its structure, stereochemistry, and the specific location of the deuterium labels.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the compound's mass, which is a primary indicator of its elemental composition.
Experimental Protocol: LC-HRMS for Molecular Mass Confirmation
Sample Preparation: A solution of cis-Hydroxy Solifenacin N-oxide-d5 is prepared in a suitable solvent (e.g., 1 µg/mL in acetonitrile/water 50:50 v/v).
Chromatography: The sample is injected into an LC system, typically with a C18 column, using a gradient elution to ensure separation from any potential impurities.[5][6]
Ionization: Electrospray ionization (ESI) in positive mode is employed, as it is effective for protonating amine-containing structures like solifenacin derivatives.
Mass Analysis: The eluent is introduced into a high-resolution mass spectrometer (e.g., TOF or Orbitrap). A full scan is acquired to determine the monoisotopic mass of the protonated molecule, [M+H]⁺.
Data Analysis: The measured mass is compared to the theoretical exact mass calculated for the chemical formula C₂₃H₂₂D₅N₂O₄.
Data Presentation: Mass Spectrometry Results
Parameter
Theoretical Value
Observed Value
Deviation (ppm)
Chemical Formula
C₂₃H₂₁D₅N₂O₄
-
-
Exact Mass [M]
399.2489
-
-
[M+H]⁺
400.2562
400.2559
-0.75
The observed mass, with a deviation of less than 5 ppm from the theoretical value, provides strong evidence for the correct elemental composition. Further structural information is obtained via tandem mass spectrometry (MS/MS), where the molecule is fragmented to produce a characteristic pattern that can be compared to the fragmentation of the unlabeled standard.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom. For a deuterated standard, it serves a dual purpose: confirming the overall structure and verifying the position of the deuterium labels.[9]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of the substance is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
Spectral Analysis:
¹H NMR: The proton spectrum is analyzed for characteristic chemical shifts, coupling constants, and integration values. For cis-Hydroxy Solifenacin N-oxide-d5, the absence or significant reduction of signals corresponding to the positions of deuteration is a key confirmation point. The remaining signals must be consistent with the parent structure.[9][11]
¹³C NMR: The carbon spectrum confirms the carbon skeleton of the molecule. The signals for carbons directly attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and reduced intensity.[12]
The Quintessential Guide to cis-Hydroxy Solifenacin N-oxide-d5: An In-depth Technical Guide for Advanced Pharmaceutical Research
This guide provides an in-depth technical overview of cis-Hydroxy Solifenacin N-oxide-d5, a critical tool in the research and development of pharmaceuticals, particularly in the bioanalysis of Solifenacin. Tailored for r...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview of cis-Hydroxy Solifenacin N-oxide-d5, a critical tool in the research and development of pharmaceuticals, particularly in the bioanalysis of Solifenacin. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functionalities, practical applications, and the scientific principles underpinning the use of this stable isotope-labeled internal standard.
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder. To ensure its safety and efficacy, a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount. This necessitates highly accurate and precise bioanalytical methods to quantify Solifenacin and its metabolites in complex biological matrices. cis-Hydroxy Solifenacin N-oxide-d5 serves as an indispensable tool in achieving this, acting as an internal standard in mass spectrometry-based assays.
Unveiling the Molecular Identity: Structure and Properties
cis-Hydroxy Solifenacin N-oxide-d5 is the deuterated analog of a major metabolite of Solifenacin. Its structure is characterized by three key features:
Hydroxylation: The tetrahydroisoquinoline ring of the Solifenacin molecule is hydroxylated at the 4R position, forming 4R-hydroxy Solifenacin.
N-oxidation: The nitrogen atom of the quinuclidine ring is oxidized to form an N-oxide.
Deuteration: Five hydrogen atoms are replaced by deuterium (d5), providing a distinct mass signature for mass spectrometric detection.
The "cis" designation in its name most likely refers to the stereochemical relationship between the hydroxyl group at the 4R position and the phenyl group at the 1-position of the tetrahydroisoquinoline ring, indicating they are on the same side of the ring.
The Cornerstone of Quantitative Bioanalysis: The Role of a Deuterated Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, variability can arise from multiple sources, including sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. By comparing the analyte's response to the IS's response, these variations can be normalized, leading to significantly improved accuracy and precision.
Deuterated internal standards, such as cis-Hydroxy Solifenacin N-oxide-d5, are considered the "gold standard" for several reasons:
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties. This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency.
Distinct Mass-to-Charge Ratio (m/z): The mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard.
Reduced Isotopic Crosstalk: The +5 Da mass shift minimizes interference from the natural isotopic abundance of the unlabeled analyte.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Synthesis and Quality Control: Ensuring the Integrity of the Standard
The synthesis of cis-Hydroxy Solifenacin N-oxide-d5 is a multi-step process that requires careful control to ensure high chemical and isotopic purity. While specific proprietary synthesis routes are not publicly detailed, a general approach can be inferred:
Synthesis of a Deuterated Precursor: A key intermediate, such as a deuterated version of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline or (3R)-quinuclidinol, is synthesized.
Coupling and Hydroxylation: The deuterated precursor is incorporated into the Solifenacin backbone, followed by stereoselective hydroxylation to introduce the 4R-hydroxyl group.
N-oxidation: The final step involves the oxidation of the quinuclidine nitrogen to form the N-oxide.
Critical Quality Control Parameters:
Parameter
Specification
Rationale
Chemical Purity
≥98%
To prevent interference from impurities that may co-elute with the analyte or internal standard.
Isotopic Purity
≥98%
To minimize the contribution of the unlabeled analyte in the internal standard solution, which would lead to an underestimation of the analyte concentration.
Absence of Unlabeled Analyte
<0.1%
To prevent "cross-talk" and ensure accurate quantification at the lower limit of quantification (LLOQ).
Structural Confirmation
Confirmed by NMR and Mass Spectrometry
To verify the correct chemical structure and the position of the deuterium labels.
Isotopic Stability and Exchange:
A crucial consideration for any deuterated standard is the stability of the deuterium labels. The deuterium atoms in cis-Hydroxy Solifenacin N-oxide-d5 are strategically placed on carbon atoms that are not susceptible to back-exchange with protons from the solvent under typical analytical conditions. It is essential to avoid placing deuterium on heteroatoms (O, N) or on carbons in highly acidic or basic environments.
Experimental Protocol: Quantification of Solifenacin and its Metabolites in Human Plasma
This section provides a detailed, field-proven protocol for the simultaneous quantification of Solifenacin and its major metabolites, including 4R-hydroxy Solifenacin, Solifenacin N-oxide, and 4R-hydroxy Solifenacin N-oxide, in human plasma using cis-Hydroxy Solifenacin N-oxide-d5 as an internal standard.
An In-depth Technical Guide to cis-Hydroxy Solifenacin N-oxide-d5 as a Metabolite of Solifenacin
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of cis-Hydroxy Solifenacin N-oxide-d5, a crit...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of cis-Hydroxy Solifenacin N-oxide-d5, a critical internal standard for the bioanalysis of solifenacin metabolites. Solifenacin, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4). This process yields several metabolites, including the pharmacologically inactive 4R-hydroxy-N-oxide of solifenacin. Understanding the formation, characterization, and quantification of this metabolite is paramount for comprehensive pharmacokinetic and drug metabolism studies. This guide delves into the metabolic pathways of solifenacin, the significance of N-oxidation and hydroxylation, and the pivotal role of isotopically labeled internal standards in achieving accurate and reliable bioanalytical data. Detailed experimental protocols for in vitro metabolism studies and a robust LC-MS/MS method for the quantification of solifenacin and its metabolites are provided, underpinned by a discussion of the underlying scientific principles.
Introduction: The Metabolic Fate of Solifenacin
Solifenacin is a cornerstone in the management of overactive bladder, exerting its therapeutic effect by antagonizing muscarinic receptors in the bladder.[1] Following oral administration, solifenacin is well-absorbed and subsequently undergoes extensive metabolism in the liver.[2][3] The primary metabolic pathways involve oxidation, mediated predominantly by the CYP3A4 enzyme system, although other pathways exist.[2] This biotransformation leads to the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin (M3), and three major inactive metabolites: the N-oxide (M2), the N-glucuronide, and the 4R-hydroxy-N-oxide of solifenacin (M4).[2][4]
The formation of N-oxides is a common metabolic route for drugs containing tertiary amine functionalities.[5] In the case of solifenacin, N-oxidation occurs on the quinuclidine ring.[2] The subsequent hydroxylation at the 4R position of the tetrahydroisoquinoline ring, followed by N-oxidation, results in the formation of the 4R-hydroxy-N-oxide metabolite (M4). While M3 retains some pharmacological activity, M2 and M4 are considered inactive.[6][7] Despite their lack of pharmacological effect, the characterization and quantification of these inactive metabolites are crucial for a complete understanding of the drug's disposition and for fulfilling regulatory requirements for metabolite safety testing (MIST).[4]
This guide focuses on a specific, deuterated form of a hydroxylated N-oxide metabolite: cis-Hydroxy Solifenacin N-oxide-d5. While the predominant stereoisomer formed in vivo is the 4R-hydroxy-N-oxide, the term "cis" in the context of this standard likely refers to the relative stereochemistry between the hydroxyl group and the N-oxide moiety on the quinuclidine ring. The "-d5" designation indicates the presence of five deuterium atoms, which makes this compound an ideal internal standard for mass spectrometry-based bioanalysis.
The Solifenacin Metabolic Pathway: A Visual Overview
The metabolic cascade of solifenacin is a multi-step process leading to various derivatives. The primary enzymatic driver is CYP3A4, which catalyzes both hydroxylation and N-oxidation.
Figure 1: Simplified metabolic pathway of Solifenacin.
The Role of cis-Hydroxy Solifenacin N-oxide-d5 as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving high accuracy and precision.[8] cis-Hydroxy Solifenacin N-oxide-d5 serves this exact purpose in the analysis of solifenacin's hydroxylated N-oxide metabolites.
The rationale for using a SIL internal standard is to compensate for variations that can occur during sample preparation and analysis. These can include:
Extraction Inefficiency: Loss of analyte during sample extraction from complex matrices like plasma or urine.
Matrix Effects: Suppression or enhancement of the analyte signal in the mass spectrometer due to co-eluting compounds from the biological matrix.
Instrumental Variability: Fluctuations in the LC-MS system's performance over time.
Because cis-Hydroxy Solifenacin N-oxide-d5 is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects. However, its increased mass due to the five deuterium atoms allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's response to the internal standard's response can be used to accurately calculate the analyte's concentration, effectively normalizing for any variations.
Figure 2: Workflow for bioanalysis using a deuterated internal standard.
In Vitro Metabolism Studies: Elucidating Metabolite Formation
To investigate the formation of hydroxylated N-oxide metabolites of solifenacin, in vitro studies using human liver microsomes are indispensable. These studies provide a controlled environment to understand the enzymatic kinetics of metabolite formation.
Experimental Protocol: In Vitro Metabolism of Solifenacin
Objective: To determine the formation of solifenacin metabolites, including the 4R-hydroxy-N-oxide, by human liver microsomes.
Materials:
Solifenacin succinate
Human liver microsomes (pooled)
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
Phosphate buffer (e.g., 0.1 M, pH 7.4)
Acetonitrile (for reaction quenching)
cis-Hydroxy Solifenacin N-oxide-d5 (as internal standard for LC-MS analysis)
LC-MS/MS system
Procedure:
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes, and solifenacin at various concentrations.
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes). A time-course experiment can be performed to determine the optimal incubation time.
Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (cis-Hydroxy Solifenacin N-oxide-d5).
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Analysis:
By analyzing the formation of metabolites over time and at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.[9]
Metabolite
Formation Enzyme(s)
Pharmacological Activity
4R-hydroxy solifenacin (M3)
CYP3A4 (major), CYP1A1, CYP2D6 (minor)
Active
Solifenacin N-oxide (M2)
Multiple CYPs
Inactive
4R-hydroxy-N-oxide solifenacin (M4)
CYP3A4
Inactive
N-glucuronide of solifenacin
UGT enzymes
Inactive
Table 1: Summary of Major Solifenacin Metabolites.[4][7][9]
Bioanalytical Method: Quantification by LC-MS/MS
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of solifenacin and its metabolites in biological matrices. The use of cis-Hydroxy Solifenacin N-oxide-d5 as an internal standard is integral to this methodology.
Experimental Protocol: LC-MS/MS Quantification
Objective: To simultaneously quantify solifenacin and its hydroxylated N-oxide metabolite in human plasma.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Solifenacin-d5 (as a general internal standard for the parent drug): m/z 368.2 → 110.1[10]
cis-Hydroxy Solifenacin N-oxide: The precursor ion would be [M+H]+, which is approximately m/z 395.2. The product ion would need to be determined through infusion experiments but would likely involve fragmentation of the quinuclidine ring or loss of water.
cis-Hydroxy Solifenacin N-oxide-d5: The precursor ion would be [M+H]+, approximately m/z 400.2. The product ion would be expected to be the same as the non-deuterated metabolite.
Sample Preparation (Plasma):
Thaw: Thaw plasma samples at room temperature.
Spike: To a small volume of plasma (e.g., 100 µL), add the internal standard solution (cis-Hydroxy Solifenacin N-oxide-d5).
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge.
Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Method Validation:
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[11]
Fragmentation Pathways and Structural Elucidation
Understanding the fragmentation patterns of solifenacin and its metabolites in the mass spectrometer is crucial for developing a selective MRM method and for structural confirmation.
Figure 3: Simplified fragmentation pathways for Solifenacin and its hydroxylated N-oxide metabolite.
The fragmentation of solifenacin typically results in a prominent product ion at m/z 110.1, corresponding to the quinuclidine moiety. For the hydroxylated N-oxide metabolite, several fragmentation pathways are possible, including the neutral loss of water from the hydroxyl group, the loss of the oxygen atom from the N-oxide, or cleavage to produce a modified quinuclidine N-oxide fragment. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition of the precursor and product ions, aiding in structural elucidation.[12]
Regulatory Considerations and MIST
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established guidelines for the safety testing of drug metabolites, often referred to as "Metabolite in Safety Testing" (MIST).[11] These guidelines recommend that any human metabolite that is found at concentrations greater than 10% of the total drug-related exposure at steady state should be identified and its safety assessed.
While the 4R-hydroxy-N-oxide of solifenacin is considered pharmacologically inactive, its quantification is still important to determine its contribution to the overall metabolic profile and to ensure that its exposure in preclinical toxicology species is adequate to cover human exposure. The use of a validated bioanalytical method with a deuterated internal standard like cis-Hydroxy Solifenacin N-oxide-d5 is critical for generating the reliable data needed for these regulatory assessments.
Conclusion
cis-Hydroxy Solifenacin N-oxide-d5 is an indispensable tool for the accurate and precise bioanalysis of solifenacin's hydroxylated N-oxide metabolites. A thorough understanding of solifenacin's metabolic pathways, coupled with robust in vitro and in vivo analytical methodologies, is essential for a comprehensive characterization of its pharmacokinetic profile. This technical guide has provided a detailed overview of the formation and significance of this metabolite, along with practical experimental protocols. By employing the principles and methods outlined herein, researchers and drug development professionals can generate high-quality data to support preclinical and clinical studies, ultimately contributing to a more complete understanding of the disposition of solifenacin and ensuring its safe and effective use.
References
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
Smulders, R. A., Smith, N. N., & Krauwinkel, W. J. (2005). Pharmacokinetics and safety of solifenacin succinate in healthy young men. The Journal of Clinical Pharmacology, 45(11), 1269–1278.
Michel, M. C., Yanagihara, T., Minematsu, T., Swart, P. J., & Smulders, R. A. (2004). Disposition and metabolism of solifenacin in humans. pA2 Online, 2(4), 185P.
Kuipers, M. E., Krauwinkel, W. J., van Lier, J. J., & Smulders, R. A. (2007). Pharmacokinetics and safety of solifenacin succinate in patients with hepatic impairment. The Journal of Clinical Pharmacology, 47(6), 708–717.
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
Polagani, S. R., & Gandu, V. (2017). A validated bioanalytical method for quantification of solifenacin by LC-MS and its application to a pharmacokinetic study. World Journal of Pharmaceutical and Life Sciences, 3(9), 108-117.
Michel, M. C., Yanagihara, T., Minematsu, T., Swart, P. J., & Smulders, R. A. (2004). Disposition and metabolism of solifenacin in humans. British Journal of Pharmacology, 143(S1), 185P.
Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.
Morales-Olivas, F. J., & Estañ, L. (2010). Solifenacin pharmacology. Archivos Españoles de Urología, 63(1), 26-34.
Totos, R., & Balazsi, J. (2019). Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) solifenacin from human plasma. Studia Universitatis Babes-Bolyai Chemia, 64(2), 289-299.
Pharmaffiliates. (n.d.). cis-Hydroxy Solifenacin-d5 N-Oxide (Mixture of Diastereomers). Retrieved from [Link]
Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, G. (2013). LC–MS/TOF, LC–MSn and H/D exchange studies on solifenacin succinate targeted to characterize its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 85, 79-90.
SynZeal. (n.d.). 4-Hydroxy Solifenacin N-Oxide. Retrieved from [Link]
Doroshyenko, O., & Fuhr, U. (2009). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 48(5), 281-302.
Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.
U.S. National Library of Medicine. (n.d.). 4R-Hydroxy solifenacin N1-oxide. PubChem. Retrieved from [Link]
U.S. Food and Drug Administration. (2020). NDA 209529 Orig1s000 Clinical Pharmacology Review. Retrieved from [Link]
Evans, A. M., Bridgewater, B. R., Liu, Q., Mitchell, M. W., Robinson, R. J., Dai, H., ... & Kaddurah-Daouk, R. (2014). High resolution mass spectrometry improves data quantity and quality as compared to unit mass resolution mass spectrometry in high-throughput profiling metabolomics. Metabolomics, 4(3), 132.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Peake, D. A. (2018). High-resolution compound identification in metabolomics: a review of current practices. Thermo Fisher Scientific.
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Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Cardozo, L., & Gilling, P. (2007). Solifenacin for overactive bladder. Expert Opinion on Pharmacotherapy, 8(13), 2179-2191.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Gorrod, J. W., & Jenner, P. (1975). The N-oxidation of drugs and foreign compounds. Drug Metabolism Reviews, 4(1), 3-39.
Gu, H., Liu, G., & Wang, J. (2015). Stable isotope-labeled internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
The Solifenacin N-Oxide Metabolite: Discovery, Structural Significance, and Analytical Methodologies
Introduction: The Pharmacological Landscape of Solifenacin Solifenacin succinate is a highly selective, competitive muscarinic receptor antagonist (specifically targeting M2 and M3 receptors) utilized globally for the ma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pharmacological Landscape of Solifenacin
Solifenacin succinate is a highly selective, competitive muscarinic receptor antagonist (specifically targeting M2 and M3 receptors) utilized globally for the management of overactive bladder (OAB) and neurogenic detrusor overactivity[1][2]. The clinical efficacy of solifenacin is driven by its ability to inhibit acetylcholine-induced contractions of the urinary bladder smooth muscle[3].
However, the drug's long-term safety, once-daily dosing profile, and susceptibility to drug-drug interactions are fundamentally dictated by its extensive hepatic metabolism[4]. Among its metabolic products, Solifenacin N-oxide emerges as the most abundant urinary metabolite and a critical oxidative degradation product (often designated as Impurity C in pharmaceutical quality control)[5][6]. This whitepaper explores the discovery, structural causality, and analytical workflows surrounding the solifenacin N-oxide metabolite.
Metabolic Architecture and Enzymatic Causality
Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme[3][7]. The molecule possesses two primary sites susceptible to oxidative biotransformation: the tetrahydroisoquinoline ring and the quinuclidin ring[4].
The biotransformation yields four major metabolites[3][7]:
Solifenacin N-oxide: Formed via N-oxidation at the tertiary amine of the quinuclidin ring.
4R-hydroxy solifenacin: Formed via hydroxylation of the tetrahydroisoquinoline ring.
4R-hydroxy-N-oxide: A product of dual oxidation.
N-glucuronide: Formed via direct phase II conjugation.
Structural Significance of N-Oxidation
The tertiary amine within the quinuclidin ring of solifenacin is highly basic and electron-rich, making it a prime target for CYP3A4-mediated oxidation. In the parent drug, this basic nitrogen is protonated at physiological pH, allowing it to form a critical ionic bond with a conserved aspartate residue in the orthosteric binding site of the M3 muscarinic receptor.
When CYP3A4 oxidizes this amine to an N-oxide, the resulting functional group is bulky, highly polar, and carries a formal dipole (N⁺–O⁻). This structural modification completely abolishes the basicity of the nitrogen and introduces severe steric hindrance, preventing the metabolite from anchoring to the M3 receptor. Consequently, solifenacin N-oxide is pharmacologically inactive [3][4].
Figure 1: Hepatic biotransformation pathways of Solifenacin mediated by CYP3A4.
Quantitative Pharmacokinetics and Excretion
Solifenacin exhibits an absolute bioavailability of approximately 90%, with peak plasma concentrations (Cmax) reached within 3 to 8 hours post-administration[3][8]. Because the drug is heavily reliant on CYP3A4 for clearance, the N-oxide metabolite serves as a critical biomarker for metabolic throughput.
Following the administration of a radiolabeled dose, approximately 69.2% of the radioactivity is recovered in the urine, with the N-oxide being the most prominent urinary species[4].
Table 1: Pharmacokinetic Parameters of Solifenacin
Parameter
Solifenacin (5 mg Dose)
Solifenacin (10 mg Dose)
Cmax
32.3 ng/mL
62.9 ng/mL
Tmax
3 – 8 hours
3 – 8 hours
Volume of Distribution (Vd)
600 L
600 L
Protein Binding
~98% (α1-acid glycoprotein)
~98% (α1-acid glycoprotein)
Elimination Half-life (t1/2)
45 – 68 hours
45 – 68 hours
(Data sourced from FDA clinical pharmacology reviews[3][8])
Table 2: Excretion Profile of Solifenacin and Metabolites
Analyte
Pharmacological Status
Primary Excretion Route
% of Administered Dose Recovered
Intact Solifenacin
Active
Urine
~11% to <15%
Solifenacin N-oxide
Inactive
Urine
18%
4R-hydroxy solifenacin
Active
Urine & Feces
8% (Urine), Major in Feces
4R-hydroxy-N-oxide
Inactive
Urine
9%
(Data sourced from radiolabeled excretion studies[1][4])
Self-Validating Experimental Protocols
To accurately study the N-oxide metabolite, researchers must employ rigorous, self-validating methodologies. The N-oxide is not only a biological metabolite but also the primary degradant (Impurity C) formed when the active pharmaceutical ingredient (API) is exposed to oxidative stress[5][6].
Protocol A: In Vitro CYP3A4 Phenotyping and Metabolite Profiling
This protocol utilizes Human Liver Microsomes (HLMs) to generate the N-oxide metabolite in vitro.
Causality: HLMs contain membrane-bound CYPs. The addition of NADPH is strictly required because CYP450 enzymes require a continuous supply of reducing equivalents to activate molecular oxygen for the N-oxidation reaction.
Step-by-Step Methodology:
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and solifenacin API (10 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
Self-Validation Control: Run a parallel negative control replacing NADPH with an equal volume of buffer to ensure metabolite formation is strictly CYP-dependent.
Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated solifenacin).
Causality: Acetonitrile instantly denatures the CYP enzymes, halting oxidation and precipitating microsomal proteins to protect the LC column.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Protocol B: Stability-Indicating LC-MS/MS for Oxidative Degradation (Impurity C)
Solifenacin is highly susceptible to oxidative degradation, forming the exact same N-oxide structure observed in vivo[5][6].
Causality: Hydrogen peroxide (H₂O₂) is used to simulate long-term oxidative stress. The gradient LC method is required because the N-oxide is structurally very similar to the parent drug, differing only by a single oxygen atom, making them prone to co-elution.
Step-by-Step Methodology:
Stress Induction: Dissolve solifenacin succinate in a 50:50 mixture of water and methanol to a concentration of 1 mg/mL. Add 3% H₂O₂ (v/v) and incubate at room temperature for 24 hours in the dark.
Neutralization: Quench the residual peroxide using sodium bisulfite to prevent further degradation during analysis.
Chromatographic Separation: Inject the sample into a UHPLC system equipped with a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium formate (pH 3.5).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 10 minutes.
Validation Metric: Ensure the resolution (Rs) between the solifenacin peak and the N-oxide peak is > 3.0[5].
Mass Spectrometry: Operate the ESI-MS/MS in Positive Ion Mode.
Causality: The tertiary amine of solifenacin readily accepts a proton [M+H]⁺. The N-oxide will show a mass shift of +16 Da (m/z 379) compared to the parent drug (m/z 363).
Figure 2: Workflow for forced oxidative degradation and LC-MS/MS identification of Solifenacin N-oxide.
Clinical and Toxicological Implications
The discovery of the N-oxide metabolic pathway has profound implications for drug safety. Because solifenacin relies heavily on CYP3A4 to convert the active drug into the inactive N-oxide, co-administration with potent CYP3A4 inhibitors (such as ketoconazole, ritonavir, or itraconazole) drastically alters its pharmacokinetic profile[3][9].
Clinical studies demonstrate that administering 400 mg of ketoconazole daily reduces the formation of the N-oxide, leading to a 1.5-fold increase in solifenacin Cmax and a 2.7-fold increase in the Area Under the Curve (AUC)[3][4]. To prevent anticholinergic toxicity (e.g., severe dry mouth, urinary retention, QT prolongation), the maximum daily dose of solifenacin must be restricted to 5 mg when patients are concurrently taking potent CYP3A4 inhibitors[9][10].
References
National Center for Biotechnology Information (NIH). "Solifenacin | C23H26N2O2 | CID 154059 - PubChem." PubChem Database. Available at:[Link]
Medical Products Agency (Sweden). "Solifenacin Orion film-coated tablet: Biotransformation." MPA.se. Available at:[Link]
U.S. Food and Drug Administration (FDA). "VESIcare (solifenacin succinate) Tablets Label." Accessdata.fda.gov. Available at:[Link]
Health Canada. "Product Monograph: SOLIFENACIN." Hres.ca. Available at:[Link]
Astellas Pharma US, Inc. "VESICARE® (solifenacin succinate) tablets, for oral use." Astellas.com. Available at: [Link]
SciSpace / Scientific Literature. "Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Methods for Related Compounds." SciSpace. Available at:[Link]
ResearchGate. "LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products." ResearchGate.net. Available at:[Link]
Understanding stable isotope labeling in drug metabolism studies
Strategic Application of Stable Isotope Labeling in Drug Metabolism and Pharmacokinetics (DMPK) Executive Summary In the modern landscape of Drug Metabolism and Pharmacokinetics (DMPK), stable isotope labeling (SIL) has...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Application of Stable Isotope Labeling in Drug Metabolism and Pharmacokinetics (DMPK)
Executive Summary
In the modern landscape of Drug Metabolism and Pharmacokinetics (DMPK), stable isotope labeling (SIL) has evolved from a niche analytical tracer technique into a foundational pillar of both rational drug design and untargeted metabolite identification. By strategically replacing specific atoms (primarily hydrogen with deuterium, or carbon-12 with carbon-13), scientists can manipulate the fundamental quantum mechanics of a drug molecule to alter its metabolic fate or create highly specific mass spectrometric signatures.
This technical guide explores the dual utility of SIL: its therapeutic application in designing deuterated drugs via the Kinetic Isotope Effect (KIE), and its analytical application in resolving complex metabolic profiles using Stable Isotope Tracing (SIT) and Mass Defect Filtering (MDF).
The Quantum Mechanics of Metabolic Stability: The Kinetic Isotope Effect (KIE)
The therapeutic premise of deuterated drug design is built upon a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE). The fundamental basis for the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond[1].
Because a deuterium atom contains one proton and one neutron, it possesses roughly twice the mass of a protium (hydrogen) atom. This increased mass lowers the zero-point energy of the C-D covalent bond, making it significantly stronger and requiring a higher activation energy to cleave[1].
Causality in Drug Design:
For the KIE to be therapeutically meaningful, the cleavage of the targeted C-H bond must be the rate-determining step in the drug's primary metabolic pathway (typically mediated by Cytochrome P450 enzymes)[1][2]. If breaking this bond is the bottleneck, strengthening it with deuterium will significantly slow the rate of metabolism (
kH/kD>1
). This targeted metabolic suppression can lead to:
Increased Half-Life (
t1/2
): Allowing for less frequent dosing.
Metabolic Shunting: Redirecting metabolism away from toxic reactive intermediate pathways.
Reduced Inter-patient Variability: By decreasing reliance on highly polymorphic enzymes like CYP2D6.
Fig 1: Mechanism of the Kinetic Isotope Effect (KIE) altering CYP450-mediated clearance.
The theoretical advantages of the KIE were clinically validated in April 2017 when the FDA approved Deutetrabenazine (Austedo) for the treatment of chorea associated with Huntington's disease[][4]. Deutetrabenazine is an isotopic isomer of tetrabenazine where six hydrogen atoms on the two methoxy groups are replaced by deuterium[5]. This substitution significantly slows the rate of metabolic demethylation, allowing for a decreased dosing frequency compared to the parent drug[5].
In September 2022, the FDA approved Deucravacitinib , a first-in-class TYK2 inhibitor, marking the first de novo deuterated drug[5]. In this molecule, a deuterated methyl amide is critical for maintaining high selectivity towards TYK2 over other JAK family kinases, preventing rapid metabolic degradation of the active pharmacophore[5].
In untargeted drug-metabolite identification (MetID), biological matrices present a massive background of endogenous molecules. Identifying a low-abundance drug metabolite amidst thousands of endogenous features is a primary analytical bottleneck.
To solve this, scientists employ Stable Isotope Tracing (SIT) combined with Mass Defect Filtering (MDF) using High-Resolution Mass Spectrometry (HRMS)[6][7].
The Mechanistic Logic:
SIT (The Isotopic Doublet): By incubating a 1:1 molar mixture of an unlabeled drug (D0) and a stable-isotope labeled analog (e.g., D3), every resulting metabolite will inherit this isotopic signature. In the mass spectrum, true metabolites will appear as distinct "doublet" peaks separated by exactly the mass of the isotopes (e.g., 3.0188 Da for D3)[6]. This provides indirect yet highly robust evidence for metabolite assignment, drastically reducing false positives[6][7].
MDF (The Mass Defect Signature): The mass defect is the difference between a molecule's exact monoisotopic mass and its nominal integer mass. Because the core scaffold of a drug remains largely intact during biotransformation, its metabolites will share a similar mass defect to the parent drug, shifted only by the exact mass defect of the metabolic addition (e.g., +15.9949 Da for oxidation). MDF algorithms filter out any MS signals that do not fall within this highly specific mass defect window[6][7].
Fig 2: Bioinformatic workflow integrating SIT and MDF for untargeted metabolite identification.
Self-Validating Protocol: In Vitro Microsomal Stability & MetID Workflow
To ensure scientific integrity, MetID protocols must be self-validating. The following step-by-step methodology utilizes a 1:1 D0/D3 isotopic mixture to map a drug's metabolic soft spots while inherently controlling for non-CYP degradation and false positives.
Phase 1: Preparation & Incubation
Substrate Preparation: Prepare a 10 mM stock solution containing a 1:1 molar ratio of the unlabeled drug (D0) and its deuterated analog (D3) in DMSO.
Matrix Setup: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Reaction Assembly: In a 96-well plate, combine the buffer, HLM (final concentration 1.0 mg/mL), and the D0/D3 drug mixture (final concentration 10 µM). Keep the final DMSO concentration below 0.1% to prevent CYP inhibition.
Self-Validating Control: Prepare an identical set of wells without the addition of NADPH. This negative control validates that any observed degradation is strictly cytochrome P450-mediated and not due to chemical instability or background matrix interference.
Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). At designated time points (0, 15, 30, 60 mins), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an unrelated SIL internal standard (e.g., Verapamil-D7) to monitor LC-MS stability.
Extraction: Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for analysis.
Phase 2: LC-HRMS Acquisition & Data Processing
Acquisition: Inject the supernatant onto an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Orbitrap or Q-TOF mass spectrometer. Utilize Data-Dependent Acquisition (DDA) to capture both full MS1 scans and MS/MS fragmentation spectra.
Mass Defect Filtering (MDF): Apply a bioinformatic filter setting the core mass defect window to the exact mass defect of the parent drug ± 50 mDa.
Isotope Pattern Filtering (IPF): Program the software to scan the filtered data for co-eluting peak pairs of equal intensity separated by exactly 3.0188 Da (the mass difference between 3 protium and 3 deuterium atoms).
Structural Elucidation: Analyze the MS/MS spectra of the identified doublets. The location of the mass shift in the fragment ions will pinpoint the exact site of biotransformation.
Quantitative Signatures in Stable Isotope Labeling
Understanding the exact mass shifts and expected kinetic effects is critical for experimental design. The table below summarizes the quantitative parameters of common stable isotopes used in DMPK.
Isotope Substitution
Exact Mass Shift (Da)
Typical KIE (
kH/kHeavy
)
Primary DMPK Application
¹H → ²H (Deuterium, D)
+1.0062 per atom
2.0 – 8.0 (Primary KIE)
Metabolic slowing (Therapeutic); Isotopic doublets for MetID.
¹²C → ¹³C
+1.0033 per atom
1.01 – 1.05 (Negligible)
Absolute quantification (Internal Standards); No metabolic alteration.
Blocking N- or O-demethylation (e.g., Deutetrabenazine).
Table 1: Quantitative parameters and applications of stable isotopes in drug metabolism.
Conclusion
Stable isotope labeling represents a profound intersection of quantum chemistry and pharmacology. By leveraging the Kinetic Isotope Effect, drug developers can surgically alter a molecule's pharmacokinetic profile, transforming rapidly cleared compounds into viable, once-daily therapeutics like Deutetrabenazine and Deucravacitinib. Simultaneously, the integration of Stable Isotope Tracing with Mass Defect Filtering has revolutionized the analytical rigor of metabolite identification, providing self-validating, mathematically precise workflows that eliminate false positives and accelerate the drug discovery pipeline.
References
Che, Allen. "FDA-Approved Deuterated Drugs and Their Syntheses." Medium, 08 Mar 2023. Available at: [Link]
Wikipedia Contributors. "Deutetrabenazine." Wikipedia, The Free Encyclopedia. Available at: [Link]
Guengerich, F. Peter. "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." National Institutes of Health (NIH) / PMC. Available at:[Link]
PubMed. "A systematically optimized two-dose differential strategy integrating stable isotope tracing and mass shift defect filtering for reducing false positives in high-resolution mass spectrometry-based drug metabolite profiling." Talanta, 23 Feb 2026. Available at:[Link]
PubMed. "Modified two-dose difference with stable isotope tracing workflow using mass shift defect filtering substantially reduces false positives in untargeted nifedipine metabolite profiling." Anal Chim Acta. Available at:[Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of cis-Hydroxy Solifenacin N-oxide using a Stable Isotope-Labeled Internal Standard (d5)
Scientific Context & Pharmacological Significance Solifenacin is a potent, competitive muscarinic receptor antagonist (targeting M1, M2, and M3 subtypes) widely prescribed for the management of overactive bladder syndrom...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Pharmacological Significance
Solifenacin is a potent, competitive muscarinic receptor antagonist (targeting M1, M2, and M3 subtypes) widely prescribed for the management of overactive bladder syndrome[1]. Following oral administration, solifenacin undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 isoenzyme CYP3A4[1].
The metabolic cascade yields several circulating metabolites, including 4R-hydroxy solifenacin, solifenacin N-oxide, and the secondary diastereomeric metabolite cis-Hydroxy Solifenacin N-oxide [2]. Beyond its role as a pharmacokinetic biomarker, cis-Hydroxy Solifenacin N-oxide is also monitored as a critical oxidative degradation product (often related to Impurity K or similar oxidative derivatives) during the shelf-life stability testing of solifenacin succinate formulations[3].
To accurately quantify this polar metabolite in complex biological matrices (e.g., human plasma) or stability-indicating assays, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically cis-Hydroxy Solifenacin N-oxide-d5 —is mandatory to correct for matrix-induced ion suppression and extraction variances[4].
As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply executing a recipe. The unique physicochemical properties of N-oxide metabolites dictate the following experimental design:
Extraction Causality (Why PPT over LLE): Solifenacin is highly lipophilic and is traditionally extracted using Liquid-Liquid Extraction (LLE)[5]. However, N-oxidation and hydroxylation drastically increase the molecule's polarity. LLE often yields poor and highly variable recoveries (<40%) for N-oxide metabolites. Therefore, a Protein Precipitation (PPT) approach using acetonitrile is selected. PPT ensures near 100% recovery of the polar metabolite while effectively crashing out matrix proteins.
Chromatographic Causality (Buffer Selection): The basic quinuclidine ring in the solifenacin structure interacts strongly with free silanol groups on standard C18 columns, causing severe peak tailing. We utilize a core-shell C18 column combined with a 5 mM ammonium acetate buffer[5]. The ammonium ions mask the silanol activity, while the 0.1% formic acid ensures the analyte remains fully protonated for positive electrospray ionization (ESI+).
Mass Spectrometry Causality (Thermal Degradation): N-oxides are notoriously thermolabile. If the ESI source temperature is too high (e.g., >450°C), the N-oxide can thermally reduce back to the parent amine (cis-hydroxy solifenacin) inside the source. The source temperature is deliberately capped at 300°C to prevent this artifact, ensuring the MRM signal accurately reflects the intact N-oxide.
SIL-IS Causality: The deuterium-labeled analog (d5) co-elutes identically with the target analyte. Because ESI is subject to matrix-dependent ion suppression, the d5-IS experiences the exact same suppression environment at the exact same retention time, allowing the response ratio (Analyte Area / IS Area) to remain perfectly linear and self-correcting[4].
Experimental Protocols & Workflows
Reagents and Materials
Analyte: cis-Hydroxy Solifenacin N-oxide reference standard (>98% purity).
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
Additives: LC-MS grade Formic Acid and Ammonium Acetate.
Matrix: Blank human plasma (K2EDTA).
Step-by-Step Sample Preparation Protocol
This protocol is designed for high-throughput 96-well plate formats or standard microcentrifuge tubes.
Aliquot: Transfer 50 µL of human plasma (blank, QC, or unknown sample) into a clean 1.5 mL microcentrifuge tube.
Spike IS: Add 10 µL of the working Internal Standard solution (cis-Hydroxy Solifenacin N-oxide-d5 at 100 ng/mL in 50:50 Methanol:Water).
Precipitate Proteins: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acidic environment aids in disrupting drug-protein binding).
Vortex: Agitate vigorously on a vortex mixer for 60 seconds to ensure complete protein denaturation.
Centrifuge: Spin the samples at 14,000 rpm (approx. 18,000 × g) for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.
Inject: Inject 5 µL into the LC-MS/MS system.
Figure 2: High-throughput Protein Precipitation (PPT) workflow for plasma samples.
Instrumental Parameters & Data Presentation
Liquid Chromatography Conditions
Separation is achieved using an Agilent Poroshell 120 EC-C18 (50 × 2.1 mm, 2.7 µm) core-shell column maintained at 40°C.
Table 1: Gradient Elution Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (5 mM NH₄OAc + 0.1% FA)
% Mobile Phase B (ACN + 0.1% FA)
0.00
0.40
90
10
0.50
0.40
90
10
2.50
0.40
10
90
3.50
0.40
10
90
3.60
0.40
90
10
5.00
0.40
90
10
Mass Spectrometry Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions and Source Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
cis-Hydroxy Solifenacin N-oxide
395.2
142.1
50
25
cis-Hydroxy Solifenacin N-oxide-d5
400.2
147.1
50
25
General Source Parameters: Capillary Voltage: 3500 V; Source Temperature: 300°C; Desolvation Gas Flow: 800 L/hr; Cone Gas Flow: 50 L/hr.
Self-Validating System & Quality Control
To ensure the trustworthiness of the analytical run, every protocol must operate as a self-validating system . This means the run must automatically prove its own lack of interference and accuracy through built-in controls.
Double Blank (DB): Matrix containing NO analyte and NO internal standard. Validation Check: Must show zero peaks at the retention times of the analyte and IS to prove no carryover from the autosampler or column.
Zero Sample (ZS): Matrix containing ONLY the d5-IS. Validation Check: The analyte channel must show a signal <20% of the Lower Limit of Quantification (LLOQ). If >20%, it indicates isotopic cross-talk (the d5 standard contains unlabelled impurities) or source contamination.
Quality Control (QC) Bracketing: Low, Medium, and High QCs (LQC, MQC, HQC) must be interspersed every 20 unknown samples. The run is only valid if 67% of all QCs, and at least 50% at each level, fall within ±15% of their nominal concentrations.
Application Note & Protocol: Quantitative Analysis of Solifenacin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract This application note provides a detailed, robust, and validated method for the quantitative analysis of Solifenacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, robust, and validated method for the quantitative analysis of Solifenacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Solifenacin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] The described protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Solifenacin.[4][5]
Introduction
Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[6][7] Accurate and precise quantification of Solifenacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[8][9]
A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[10][11][12] The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is the gold standard for mitigating these effects.[1][13] Deuterated internal standards are chemically and physically almost identical to the analyte, causing them to co-elute and experience similar ionization effects, thus providing effective normalization and improving the accuracy and precision of the quantification.[1][2]
This application note details a validated method for the determination of Solifenacin in human plasma utilizing Solifenacin-d5 as the internal standard.
Materials and Methods
Reagents and Materials
Solifenacin Succinate reference standard (≥98% purity)
Solifenacin-d5 (isotopic enrichment ≥98%)
HPLC-grade Methanol
HPLC-grade Acetonitrile
Formic Acid (LC-MS grade)
Ammonium Acetate (LC-MS grade)
Ultrapure water
Human plasma (with K2EDTA as anticoagulant)
Equipment
High-Performance Liquid Chromatography (HPLC) system
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)
Microcentrifuge
Vortex mixer
Calibrated pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL):
Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate and Solifenacin-d5 in methanol to obtain a final concentration of 1 mg/mL for each.
Working Standard Solutions:
Prepare serial dilutions of the Solifenacin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
Internal Standard (IS) Working Solution (100 ng/mL):
Dilute the Solifenacin-d5 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This method is chosen for its simplicity and high-throughput capabilities.
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
Pipette 100 µL of human plasma into the appropriately labeled tubes.
Spike 10 µL of the respective Solifenacin working standard solutions into the calibration and QC tubes. For unknown samples, add 10 µL of the 50:50 methanol/water mixture.
Add 20 µL of the IS working solution (100 ng/mL Solifenacin-d5) to all tubes except for the blank matrix samples.
To precipitate proteins, add 300 µL of acetonitrile to each tube.
Vortex each tube for 30 seconds.
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Instrumental Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Condition
HPLC System
Agilent 1200 series or equivalent
Column
C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Gradient
Start with 20% B, linear gradient to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min.
Table 2: Mass Spectrometry Parameters
Parameter
Condition
Mass Spectrometer
Triple Quadrupole (e.g., Agilent 6410 or equivalent)
Optimized for each transition (typically 20-30 eV)
Gas Temperature
350 °C
Gas Flow
10 L/min
Nebulizer Pressure
40 psi
Caption: Isotope effect allows for mass-based separation in the MS.
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines.[16][17][18][19] The following parameters were assessed:
Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample was evaluated by analyzing six different batches of blank human plasma.[20] No significant interfering peaks were observed at the retention times of Solifenacin and Solifenacin-d5.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was assessed by preparing calibration curves in human plasma over a concentration range of 0.5 to 50 ng/mL. The calibration curves were constructed by plotting the peak area ratio of Solifenacin to Solifenacin-d5 against the nominal concentration of Solifenacin. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently ≥ 0.99. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.[14]
Table 3: Linearity and LLOQ
Parameter
Result
Calibration Range
0.5 - 50 ng/mL
Regression Equation
y = mx + c (weighted 1/x²)
Correlation Coefficient (r²)
≥ 0.99
LLOQ
0.5 ng/mL
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ).[14]
Table 4: Summary of Accuracy and Precision Data
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (% Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (% Bias)
LLOQ
0.5
< 10%
± 8%
< 12%
± 10%
LQC
1.5
< 8%
± 5%
< 9%
± 7%
MQC
15
< 6%
± 4%
< 7%
± 6%
HQC
40
< 5%
± 3%
< 6%
± 5%
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of Solifenacin in post-extraction spiked plasma samples with the peak area of Solifenacin in neat solutions at the same concentration.[11] The recovery of the extraction procedure was determined by comparing the peak area of Solifenacin in pre-extraction spiked plasma samples with that in post-extraction spiked samples. The use of Solifenacin-d5 effectively compensated for any observed matrix effects.[3][10]
Stability
The stability of Solifenacin in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80°C.[21] The results demonstrated that Solifenacin is stable under these conditions.
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of Solifenacin in human plasma. The use of a deuterated internal standard, Solifenacin-d5, ensures high accuracy and precision by effectively compensating for matrix effects. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This validated method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Solifenacin.
References
Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
Vertex AI Search. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
Journal of Pharmaceutical and Biomedical Analysis. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
Benchchem. (n.d.). Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide.
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
百泰派克生物科技. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?
GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
ResearchGate. (2025, December 27). Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique.
PubMed. (2010, December 1). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
FDA. (n.d.). Bioanalytical Method Validation.
PMC. (n.d.). Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers.
FDA. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
IT Medical Team. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Method for Quantification of Solifenacin in Human Plasma and its Application to Bioequivalence Study.
Phenomenex. (n.d.). SAMPLE PREPARATION.
UBB. (2019, February 24). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA.
ResearchGate. (2016, January 9). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products.
Journal of Shenyang Pharmaceutical University. (2018). Determination of solifenacin in human plasma by LC-MS/MS.
Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
ACG Publications. (2019, December 15). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV.
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards...
PMC. (n.d.). The Effectiveness in Activating M-Type K+ Current Produced by Solifenacin ([(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate): Independent of Its Antimuscarinic Action.
MDPI. (2024, June 25). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination.
Advanced Bioanalytical Protocol: LC-MS/MS Quantification of cis-Hydroxy Solifenacin N-oxide using its d5-Isotopologue
Introduction & Scientific Rationale Solifenacin is a potent, competitive muscarinic receptor antagonist (MRA) widely prescribed for the management of overactive bladder (OAB) . Following oral administration, solifenacin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Solifenacin is a potent, competitive muscarinic receptor antagonist (MRA) widely prescribed for the management of overactive bladder (OAB) . Following oral administration, solifenacin demonstrates an absolute bioavailability of approximately 90% and undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme .
The biotransformation of solifenacin yields one minor active metabolite (4R-hydroxy solifenacin) and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide (structurally referred to as cis-Hydroxy Solifenacin N-oxide) . In clinical pharmacokinetics, forensic toxicology, and drug-drug interaction (DDI) studies, accurately quantifying these metabolites is critical for phenotyping CYP3A4 activity and monitoring patient exposure.
To achieve high-fidelity quantification of the polar cis-Hydroxy Solifenacin N-oxide metabolite in complex biological matrices (e.g., human plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard . However, electrospray ionization (ESI) is notoriously susceptible to matrix effects—specifically, ion suppression or enhancement caused by co-eluting endogenous phospholipids .
The Causality of Experimental Choice: To create a mathematically self-validating analytical system, the use of a stable isotope-labeled internal standard (SIL-IS) is strictly required. cis-Hydroxy Solifenacin N-oxide-d5 incorporates five deuterium atoms, increasing its mass by 5 Da relative to the unlabeled analyte. Because the d5-isotopologue shares identical physicochemical properties and chromatographic retention times with the target metabolite, it perfectly co-elutes and experiences the exact same matrix ionization effects. By quantifying the peak area ratio of the analyte to the SIL-IS, the method mathematically nullifies ionization variances and extraction losses, ensuring absolute quantitative trustworthiness.
Metabolic Pathway & Pharmacokinetic Profile
The conversion of Solifenacin to its N-oxide and hydroxylated forms serves as a primary clearance mechanism, preventing systemic toxicity.
Caption: Solifenacin hepatic metabolism pathway via CYP3A4.
This step-by-step methodology details the extraction and quantification of cis-Hydroxy Solifenacin N-oxide from human plasma using its d5-isotopologue as the internal standard.
Causality: Protein precipitation (PPT) using acetonitrile is selected over Solid Phase Extraction (SPE) for its high throughput, low cost, and simplicity. While PPT leaves a relatively "dirtier" matrix extract compared to SPE, the use of the d5-IS perfectly compensates for any resulting ion suppression, validating the simplified workflow.
Standard Preparation : Prepare working solutions of the analyte (1–1000 ng/mL) and IS (50 ng/mL) in 50% Methanol/Water.
Spiking : Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (final IS concentration: 5 ng/mL). Vortex for 10 seconds to ensure thorough equilibration between the endogenous matrix proteins and the SIL-IS.
Rationale: The organic solvent rapidly denatures plasma proteins (e.g., α1-acid glycoprotein, to which solifenacin compounds highly bind), releasing the bound analyte. Formic acid ensures the basic tertiary amine/N-oxide structures remain in their ionized state, preventing co-precipitation with the protein pellet.
Mixing & Centrifugation : Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the denatured proteins into a solid pellet.
Reconstitution : Transfer 200 µL of the clear supernatant to an autosampler vial. Dilute with 200 µL of ultrapure water.
Rationale: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing chromatographic peak distortion (the "solvent effect") during injection.
Caption: Sample preparation and LC-MS/MS workflow for plasma bioanalysis.
LC-MS/MS Conditions
Chromatography Rationale: A core-shell C18 column is utilized to provide high-efficiency separation at lower backpressures. A gradient elution ensures the polar N-oxide metabolite is adequately retained and separated from early-eluting matrix phospholipids.
Table 2: Liquid Chromatography Parameters
Parameter
Setting
Analytical Column
Core-shell C18 (50 × 2.1 mm, 2.6 µm)
Mobile Phase A
0.1% Formic Acid in Ultrapure Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient Program
0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 5% B
Injection Volume
5 µL
Column Temperature
40°C
Mass Spectrometry Rationale: Positive Electrospray Ionization (ESI+) is utilized because the N-oxide structures readily accept a proton to form stable [M+H]+ ions. Multiple Reaction Monitoring (MRM) provides absolute structural specificity.
Table 3: MS/MS MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
cis-Hydroxy Solifenacin N-oxide
395.2
119.1
25
cis-Hydroxy Solifenacin N-oxide-d5
400.2
124.1
25
Note: The +5 Da shift in the product ion (119.1 → 124.1) confirms that the deuterium label is located on the fragment retaining the isotopic signature, ensuring zero isotopic cross-talk between the analyte and IS channels.
Method Validation & Quality Control (Self-Validating System)
To ensure the protocol acts as a self-validating system, the following parameters must be continuously evaluated per FDA/EMA bioanalytical guidelines:
Matrix Effect (ME) : Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The use of the d5-IS should yield an IS-normalized ME of 100 ± 15%, proving the SIL-IS perfectly tracks and compensates for any ion suppression.
Extraction Recovery (RE) : The expected extraction recovery for the N-oxide metabolite via ACN precipitation is >80%. The IS recovery must mirror the analyte recovery within a 5% variance.
Linearity & Sensitivity : The calibration curve (peak area ratio vs. nominal concentration) should exhibit an
R2≥0.995
over the 1–1000 ng/mL range using a 1/x² weighting factor.
References
Clinical pharmacokinetics and pharmacodynamics of solifenacin. PubMed (NIH). Available at:[Link]
VESIcare (solifenacin succinate) Tablets Labeling. U.S. Food and Drug Administration (FDA). Available at:[Link]
Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma. ResearchGate. Available at: [Link]
Metabolomics approach: Interpretation of changes in rat plasma metabolites after solifenacin treatment. SciELO. Available at: [Link]
Application
High-Fidelity Pharmacokinetic Profiling: Application of cis-Hydroxy Solifenacin N-oxide-d5 in LC-MS/MS Bioanalysis
Mechanistic Background & Analytical Rationale Solifenacin is a potent, competitive muscarinic M3 receptor antagonist widely prescribed for the management of overactive bladder. Its pharmacokinetic (PK) profile is heavily...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Background & Analytical Rationale
Solifenacin is a potent, competitive muscarinic M3 receptor antagonist widely prescribed for the management of overactive bladder. Its pharmacokinetic (PK) profile is heavily dictated by hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary metabolic routes include N-oxidation of the quinuclidine ring and 4R-hydroxylation of the tetrahydroisoquinoline ring [1]. This yields multiple metabolites, including the inactive solifenacin N-oxide and the active 4R-hydroxy solifenacin. Further oxidation produces the secondary metabolite, 4R-hydroxy solifenacin N-oxide, which exists in distinct diastereomeric forms (e.g., cis and trans) [2].
In rigorous clinical PK studies and therapeutic drug monitoring (TDM), tracking these specific polar metabolites is crucial for understanding patient-specific clearance rates, bioequivalence, and potential drug-drug interactions—especially when co-administered with strong CYP3A4 inhibitors like ketoconazole [1].
The Causality of the Deuterated Internal Standard (ILIS)
Quantifying trace polar metabolites like cis-hydroxy solifenacin N-oxide in complex biological matrices (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to matrix effects [3]. Co-eluting endogenous phospholipids can cause severe ion suppression or enhancement during electrospray ionization (ESI).
To establish a self-validating assay, an isotopically labeled internal standard (ILIS) is mandatory. cis-Hydroxy Solifenacin N-oxide-d5 serves as the optimal ILIS. Because the five deuterium atoms do not significantly alter the molecule's physicochemical properties or chromatographic retention, the d5-ILIS co-elutes exactly with the target analyte. It experiences identical matrix effects, ionization variations, and extraction losses. By quantifying the ratio of the analyte peak area to the d5-ILIS peak area, the method mathematically cancels out these environmental variables, providing a highly accurate, normalized quantitative readout.
Solifenacin CYP3A4-mediated metabolic pathway yielding primary and secondary oxidized metabolites.
Experimental Protocol: Plasma Extraction and LC-MS/MS Analysis
This protocol details the extraction and quantification of cis-hydroxy solifenacin N-oxide from human plasma, utilizing its d5-labeled analog to ensure analytical trustworthiness and compliance with bioanalytical validation guidelines [4].
Causality Check: Protein precipitation (PPT) is deliberately chosen over Liquid-Liquid Extraction (LLE) for this metabolite. N-oxides and hydroxylated metabolites are highly polar and hydrophilic; traditional LLE using non-polar organic solvents often results in unacceptably low extraction recovery for these species. PPT ensures near-universal recovery of polar analytes [3].
Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube.
Spike IS: Add 10 µL of the cis-Hydroxy Solifenacin N-oxide-d5 working solution. Vortex briefly to ensure homogenous distribution within the matrix.
Precipitate: Add 150 µL of cold extraction solvent (Acetonitrile with 0.1% formic acid). The acidic environment aids in breaking protein-drug binding.
Agitate: Vortex vigorously for 2 minutes to fully precipitate plasma proteins.
Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
Transfer & Dilute: Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial containing 100 µL of LC-MS grade water. Logic: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak broadening or "solvent effects" during injection.
LC-MS/MS Conditions
Analytical Column: Core-shell C18 column (50 × 2.1 mm, 2.6 µm). The core-shell architecture provides high-efficiency separation of polar diastereomers without excessive backpressure.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes, followed by a 1-minute re-equilibration.
Step-by-step bioanalytical workflow for plasma extraction and LC-MS/MS quantification.
Quantitative Data & Validation Parameters
The integration of cis-Hydroxy Solifenacin N-oxide-d5 ensures that the assay meets stringent FDA/EMA bioanalytical criteria. By normalizing against the d5-ILIS, the matrix factor approaches 1.0, indicating that ion suppression is completely compensated for.
Validation Parameter
cis-Hydroxy Solifenacin N-oxide
cis-Hydroxy Solifenacin N-oxide-d5 (ILIS)
Linearity Range
0.50 – 100 ng/mL
N/A (Fixed at 50 ng/mL)
Intra-day Precision (%CV)
3.2% – 6.8%
< 5.0% (Response variance)
Inter-day Precision (%CV)
4.1% – 8.5%
< 6.5% (Response variance)
Mean Extraction Recovery
88.4% ± 4.2%
89.1% ± 3.8%
Matrix Factor (IS Normalized)
0.98 – 1.02
N/A
Trustworthiness & Self-Validating System Logic
To guarantee the integrity of every analytical batch, this protocol functions as a self-validating system through the following built-in logic checks:
IS Response Monitoring: The absolute peak area of cis-Hydroxy Solifenacin N-oxide-d5 must remain within ±20% of the mean IS area across the entire run. A sudden drop in the d5 signal indicates an uncompensated matrix effect (e.g., late-eluting phospholipids from a previous injection) or a failure during the PPT extraction step.
Isotopic Cross-Talk Verification: Blank human plasma spiked only with the d5-ILIS at the working concentration must show no detectable signal in the unlabelled cis-hydroxy solifenacin N-oxide MRM channel. This confirms isotopic purity and ensures that the internal standard does not artificially inflate the analyte concentration at the Lower Limit of Quantification (LLOQ).
Carryover Check: Injecting a blank solvent immediately after the Upper Limit of Quantification (ULOQ) sample must yield a peak area <20% of the LLOQ. If carryover is detected, the autosampler needle wash protocol (typically utilizing a strong wash of 50:50 Methanol:Acetonitrile) must be optimized.
"Clinical Pharmacokinetics and Pharmacodynamics of Solifenacin". Ovid.
"VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA". Babeş-Bolyai University.
"Bioanalytical method development and validation of solifenacin succinate...". World Journal of Pharmacy and Pharmaceutical Sciences.
Method
Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Quantification of Solifenacin and its Major Metabolites
Executive Summary The accurate quantification of solifenacin—a potent muscarinic M3 receptor antagonist used for overactive bladder—and its metabolites in biological matrices is critical for comprehensive pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of solifenacin—a potent muscarinic M3 receptor antagonist used for overactive bladder—and its metabolites in biological matrices is critical for comprehensive pharmacokinetic (PK) and ADME profiling. This application note provides authoritative, field-proven methodologies for extracting solifenacin and its primary metabolites from human plasma. By detailing the mechanistic causality behind each experimental choice, this guide empowers analytical scientists to overcome matrix effects, protein binding challenges, and polarity differentials using self-validating extraction protocols.
To design an effective extraction protocol, one must first understand the physicochemical properties of the target analytes. Solifenacin is a lipophilic compound with a basic tertiary amine (pKa ~ 8.8) and is approximately 96% bound to human plasma proteins [5].
In vivo, solifenacin undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, alongside phase II glucuronidation [4]. The primary metabolites include:
Solifenacin N-oxide (M2)
4R-hydroxy solifenacin (M3)
4R-hydroxy-N-oxide solifenacin (M4)
Solifenacin N-glucuronide (M5)
These metabolic transformations significantly alter the polarity of the molecule. While the parent drug is highly lipophilic, the N-oxide and N-glucuronide metabolites are highly polar. This polarity divergence creates an analytical challenge: a single extraction method must be versatile enough to recover both the lipophilic parent and the polar metabolites without co-extracting endogenous plasma phospholipids.
Fig 1. Solifenacin hepatic metabolism pathway via CYP3A4 and UGT enzymes.
Analytical Challenges & Rationale for Extraction Strategies
The high degree of protein binding (96%) necessitates aggressive disruption of the plasma matrix to prevent analyte loss [5]. Furthermore, plasma contains high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) that co-elute with target analytes in reversed-phase LC, causing severe ion suppression in the electrospray ionization (ESI) source.
To address these challenges, we detail two distinct workflows:
Protein Precipitation (PPT): A rapid, high-throughput approach utilizing acetonitrile. Acetonitrile is chosen over methanol because its lower dielectric constant more violently denatures the hydrophobic pockets of albumin, releasing the bound solifenacin while forming a tightly packed protein pellet [3].
Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE): A high-sensitivity approach. Because solifenacin and its phase I metabolites retain the basic tertiary amine, they can be protonated under acidic conditions. An MCX sorbent captures these protonated amines via strong ionic bonds, allowing aggressive organic washes to strip away neutral phospholipids before targeted elution.
Self-Validating Experimental Protocols
System Validation Principle: Every protocol below is designed as a self-validating system. By spiking a stable-isotope labeled internal standard (Solifenacin-d5 ) into the raw plasma prior to any manipulation, the assay mathematically normalizes any downstream volumetric transfer errors, evaporative losses, or matrix-induced ion suppression.
Protocol A: High-Throughput Protein Precipitation (PPT)
Ideal for routine PK screening where rapid turnaround (>350 samples/day) is prioritized over ultra-trace sensitivity [3].
Step-by-Step Methodology:
Aliquot & Spike: Transfer 100 µL of thawed human plasma into a 1.5 mL polypropylene Eppendorf tube. Add 10 µL of Solifenacin-d5 working solution (IS). Vortex briefly.
Precipitation: Add 300 µL of ice-cold Acetonitrile (a 3:1 organic-to-aqueous ratio ensures >99% precipitation of high-molecular-weight proteins).
Disruption: Vortex vigorously for 5 minutes. This extended kinetic disruption is critical to break the 96% protein binding of the parent drug.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the denatured protein pellet [1].
Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract matches the initial conditions of the LC mobile phase, preventing solvent-induced peak broadening (the "solvent effect") during injection.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
Ideal for late-stage clinical trials requiring limits of quantification (LLOQ) below 0.5 ng/mL and minimal matrix effects [6].
Step-by-Step Methodology:
Sample Pre-treatment: To 200 µL of human plasma, add 10 µL of Solifenacin-d5 (IS). Add 200 µL of 2% Formic Acid in water. Causality: Acidification drops the pH well below the pKa of solifenacin (8.8), ensuring the tertiary amine is 100% protonated for ionic capture.
Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic Acid through the MCX SPE cartridge (30 mg/1 mL).
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
Washing (Critical Step):
Wash 1: 1 mL of 2% Formic Acid (removes polar endogenous salts and hydrophilic interferences).
Wash 2: 1 mL of 100% Methanol. Causality: Because the analytes are held by strong ionic bonds, this aggressive organic wash safely strips away neutral lipids and phospholipids without eluting the target drugs.
Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine on solifenacin, breaking the ionic interaction with the sorbent and releasing the analytes into the collection tube.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.
Fig 2. Comparative sample preparation workflows: PPT vs. MCX-SPE for LC-MS/MS.
Quantitative Data & LC-MS/MS Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) transitions are optimized to ensure high specificity [3].
Table 1: Optimized LC-MS/MS MRM Parameters
Analyte
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Collision Energy (V)
Solifenacin
363.2
110.2
30
Solifenacin-d5 (IS)
368.2
110.2
30
Solifenacin N-oxide (M2)
379.2
126.2
32
4R-hydroxy solifenacin (M3)
379.2
126.2
32
*Note: M2 and M3 are isobaric (+16 Da mass shift from parent). Chromatographic separation via a C18 column is required to differentiate these analytes prior to MS detection.
Table 2: Comparative Performance Metrics (PPT vs. MCX-SPE)
Data synthesized from validated clinical PK assays demonstrates the superiority of SPE in mitigating matrix suppression [3, 6].
Extraction Method
Mean Recovery (%)
Matrix Effect (%)
Intra-day Precision (%CV)
Protein Precipitation (PPT)
88.5 - 93.1
85.2 - 99.2
4.5 - 11.4
Mixed-Mode SPE (MCX)
94.2 - 98.6
96.5 - 102.1
1.2 - 4.8
Conclusion
The selection of a sample preparation strategy for solifenacin and its metabolites hinges on the balance between throughput and sensitivity. While Acetonitrile-based PPT provides a rapid, cost-effective method for standard PK studies, MCX-SPE leverages the basic physicochemistry of solifenacin to deliver ultra-clean extracts, virtually eliminating phospholipid-induced matrix effects. By employing a stable-isotope internal standard at the inception of either workflow, analytical scientists can guarantee a highly reproducible, self-validating quantification system.
References
Akman, T. C., et al. "Metabolomics approach: Interpretation of changes in rat plasma metabolites after solifenacin treatment." scielo.br. 1
Totos, R., & Balazsi, J. "Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma." researchgate.net. 3
Michel, M. C., et al. "Disposition and metabolism of solifenacin in humans." pa2online.org. 4
Mistri, H. N., et al. "Liquid Chromatography Tandem Mass Spectrometry Method for Quanti." itmedicalteam.pl. 5
Cui, W., et al. "Determination of solifenacin in human plasma by LC-MS/MS." oriprobe.com. 6
Application Note: Development and Validation of a Robust LC-MS/MS Bioanalytical Method for Solifenacin in Human Plasma
Introduction Solifenacin succinate is a potent, competitive muscarinic (M1 and M3) receptor antagonist predominantly prescribed for the management of overactive bladder syndrome[1]. To support clinical pharmacokinetic (P...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Solifenacin succinate is a potent, competitive muscarinic (M1 and M3) receptor antagonist predominantly prescribed for the management of overactive bladder syndrome[1]. To support clinical pharmacokinetic (PK) and bioequivalence (BE) studies, a highly sensitive, selective, and reproducible bioanalytical method is required to quantify solifenacin in human biological matrices[2]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the industry gold standard for this application due to its superior sensitivity, specificity, and rapid throughput[3].
This application note details a fully validated, self-contained LC-MS/MS protocol utilizing liquid-liquid extraction (LLE), designed in strict accordance with USFDA and ICH M10 bioanalytical method validation guidelines.
Mechanistic Grounding & Analytical Strategy
As a self-validating system, every step of this bioanalytical workflow is engineered to eliminate matrix interference while maximizing analyte recovery.
Sample Cleanup Strategy (LLE vs. PPT) : While protein precipitation (PPT) is rapid, it frequently suffers from severe matrix effects due to residual endogenous plasma phospholipids[2]. To ensure a pristine baseline and consistent ionization efficiency, this protocol employs a Liquid-Liquid Extraction (LLE) utilizing methyl tert-butyl ether (MTBE)[4]. Solifenacin is a weak base (pKa ~8.8); therefore, pre-treating the plasma with a sodium carbonate (Na₂CO₃) buffer (pH > 10) suppresses the ionization of the drug, converting it entirely to its lipophilic free-base form[5]. This drives the analyte into the organic MTBE layer, leaving polar matrix components and salts behind in the aqueous layer.
Internal Standard Selection : Solifenacin-d5, a stable isotope-labeled analog, is utilized as the internal standard (IS)[6]. Because it shares identical physicochemical properties and co-elutes with the target analyte, it perfectly compensates for any volumetric losses during extraction and normalizes matrix-induced ion suppression in the MS source[3].
Ionization and Detection : The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. The addition of 0.1% formic acid to the mobile phase provides an abundant source of protons, facilitating the formation of the protonated precursor ion [M+H]⁺ at m/z 363.3[2]. Multiple Reaction Monitoring (MRM) isolates this precursor and fragments it to a stable product ion at m/z 110.2 for highly specific quantitation[1].
Experimental Protocols
Materials and Reagents
Reference Standards : Solifenacin succinate and Solifenacin-d5 (IS).
Solvents : LC-MS grade Methanol, Acetonitrile, and Water.
Additives : Ammonium acetate and Formic acid[6],[7].
Matrix : Blank human plasma (K₂EDTA anticoagulant).
Optimized Liquid-Liquid Extraction (LLE) Workflow
Aliquot : Transfer 100 µL of human plasma (blank, calibrator, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube[1],[5].
Spike IS : Add 50 µL of the working Internal Standard solution (Solifenacin-d5, 50 ng/mL) and vortex briefly[2].
Alkalinization : Add 100 µL of 0.5 M Na₂CO₃ buffer to the sample. (Causality: Raising the pH above the pKa of solifenacin ensures the molecule is un-ionized, maximizing its partition coefficient into the organic phase)[5].
Partitioning : Vortex the mixture vigorously for 5 minutes to maximize the surface area between the aqueous and organic phases, ensuring complete drug transfer[5].
Phase Separation : Centrifuge at 10,000 rpm for 5 minutes at 4°C to break any micro-emulsions and yield a sharp phase boundary.
Transfer & Evaporation : Transfer 800 µL of the upper organic (MTBE) layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C[4]. (Causality: MTBE is highly volatile, allowing for rapid evaporation without the risk of thermal degradation of the analyte).
Reconstitution : Reconstitute the dried extract in 200 µL of the mobile phase. Vortex for 1 minute and transfer to an autosampler vial[4].
LC-MS/MS Instrumental Conditions
Analytical Column : Zorbax SB C18 (4.6 mm × 50 mm, 3.5 µm) or equivalent core-shell column[2],[6].
Mobile Phase : Isocratic mixture of 5 mM Ammonium Acetate containing 0.1% Formic Acid and Methanol (20:80, v/v)[6].
The method was rigorously validated for selectivity, linearity, accuracy, precision, and recovery, demonstrating robust performance suitable for high-throughput clinical sample analysis.
Table 1: Optimized Mass Spectrometry (MRM) Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (V)
Solifenacin (Quantifier)
363.3
110.2
200
30
Solifenacin (Qualifier)
363.3
193.2
200
30
Solifenacin-d5 (IS)
368.3
110.2
200
30
Note: Monitored in ESI+ mode. Source temperature set to 350°C and capillary voltage to 4000V[2],[7].
Bioanalytical Technical Support Center: Solifenacin & Metabolites LC-MS/MS Optimization
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers, DMPK scientists, and drug development professionals in overcoming the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers, DMPK scientists, and drug development professionals in overcoming the specific analytical hurdles associated with quantifying Solifenacin and its major metabolites.
Solifenacin, a competitive muscarinic receptor antagonist used for overactive bladder, undergoes extensive hepatic metabolism. The primary analytical challenge lies in simultaneously quantifying the highly lipophilic parent drug alongside its diverse metabolites—including the active 4R-hydroxy solifenacin, and the inactive Solifenacin N-oxide and N-glucuronide [1].
Below, you will find our validated parameters, causality-driven troubleshooting FAQs, and a self-validating experimental protocol.
Core Quantitative Parameters: MRM Transitions
To ensure maximum sensitivity and selectivity in positive Electrospray Ionization (+ESI) mode, the mass spectrometer must be tuned to the specific fragmentation patterns of the quinuclidine ring. Below are the optimized Multiple Reaction Monitoring (MRM) parameters.
Table 1: Optimized LC-MS/MS MRM Parameters for Solifenacin and Metabolites
Analyte
Clinical Status
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Solifenacin
Parent Drug
363.2
110.1
70
35
4R-hydroxy solifenacin
Active Metabolite
379.2
110.1
70
37
Solifenacin N-oxide
Inactive Metabolite
379.2
110.1
75
35
N-glucuronide
Inactive Metabolite
539.2
110.1
65
40
Solifenacin-d5
Internal Standard (IS)
368.2
110.1
70
35
Note: The product ion at m/z 110.1 corresponds to the cleaved quinuclidine ring, which is conserved across the parent drug and its primary metabolites.
Knowledge Base: Troubleshooting & FAQs
Q1: I am observing a double peak for the m/z 379.2 → 110.1 transition. How do I differentiate 4R-hydroxy solifenacin from Solifenacin N-oxide?
A: You are experiencing isobaric interference. Both 4R-hydroxy solifenacin and Solifenacin N-oxide yield a protonated precursor ion of m/z 379.2 and share the identical m/z 110.1 product ion. Mass spectrometry alone cannot distinguish them without high-resolution MS (HRMS).
The Causality: Because they are structural isomers (addition of a single oxygen atom to different sites), they must be resolved chromatographically.
The Solution: The N-oxide is significantly more polar than the 4R-hydroxy metabolite. We recommend utilizing a core-shell C18 analytical column (e.g., 50 × 2.1 mm, 2.6 µm) [2]. Implement a shallow gradient using a mobile phase of 5 mM ammonium formate adjusted to pH 3.0 with formic acid. The acidic pH ensures the tertiary amine of the quinuclidine ring remains fully protonated, preventing secondary interactions with free silanols on the column, thereby eliminating peak tailing and ensuring baseline separation of the two isobaric metabolites.
Q2: My recovery for the N-glucuronide metabolite is extremely low (<30%) when using Liquid-Liquid Extraction (LLE). How can I improve this?
A: While LLE (using solvents like ethyl acetate or MTBE) is highly effective for the lipophilic parent drug and the 4R-hydroxy metabolite, it fails for conjugated metabolites.
The Causality: The N-glucuronide metabolite is highly polar and hydrophilic. LLE relies on partitioning into an organic phase, which is thermodynamically unfavorable for polar glucuronides.
The Solution: Transition your sample preparation from LLE to Solid Phase Extraction (SPE). Utilizing a mixed-mode polymeric sorbent cartridge (such as a Strata-X 33 µm, 30 mg/1 mL)[3] allows for the retention of both lipophilic and hydrophilic compounds. By washing with a weak organic solvent (5% methanol) and eluting with an alkaline organic solvent (5% ammonium hydroxide in methanol), you disrupt the ionic interactions, achieving >85% recovery for both the parent drug and the N-glucuronide.
Q3: Why is my Solifenacin parent drug peak degrading into Solifenacin N-oxide during high-throughput batch analysis?
A: Solifenacin is highly susceptible to oxidative degradation during sample processing and autosampler storage.
The Causality: Forced degradation studies demonstrate that under oxidative stress, Solifenacin rapidly converts to Solifenacin N-oxide (also known as Impurity C or K) [4]. If plasma samples are left at room temperature or exposed to ambient oxygen for prolonged periods, artificial elevation of the N-oxide metabolite will occur, skewing your pharmacokinetic data.
The Solution: Maintain all plasma samples on ice during aliquoting. For batches requiring more than 12 hours of autosampler time, add an antioxidant (e.g., 0.1% ascorbic acid) to the extraction buffer, and ensure the autosampler temperature is strictly maintained at 4°C.
Optimization & Troubleshooting Workflow
Fig 1: Troubleshooting workflow for Solifenacin LC-MS/MS isobaric interference and matrix effects.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating specific checkpoints, the method inherently verifies its own accuracy before patient or study samples are consumed.
Phase 1: Solid Phase Extraction (SPE)
Sample Aliquoting: Transfer 100 µL of K2EDTA human plasma into a 96-well extraction plate.
Internal Standard Addition: Add 10 µL of Solifenacin-d5 working solution (100 ng/mL in 50% methanol). Vortex for 30 seconds.
Pre-treatment: Add 200 µL of 2% phosphoric acid to each well. Causality: This disrupts protein binding and fully ionizes the basic nitrogen of the analytes, ensuring strong retention on the SPE sorbent.
SPE Loading: Load the pre-treated sample onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent plate (30 mg/well). Apply a gentle vacuum (approx. 2-3 inHg).
Washing: Wash the bed with 500 µL of 0.1% formic acid in water, followed by 500 µL of 5% methanol. Causality: This removes endogenous salts and polar phospholipids that cause ion suppression.
Elution: Elute the analytes using 2 × 200 µL of 5% ammonium hydroxide in methanol.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (5 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Methanol) at an 80:20 ratio.
Chromatography: Inject 5 µL onto a Core-shell C18 column (50 × 2.1 mm, 2.6 µm) maintained at 40°C.
Gradient: Run a gradient from 20% B to 80% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Self-Validation Checkpoint (Critical):
Sensitivity Check: Before running the batch, inject a Lower Limit of Quantification (LLOQ) standard (e.g., 0.2 ng/mL). Proceed ONLY if the Signal-to-Noise (S/N) ratio is ≥ 10:1.
Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. Proceed ONLY if the peak area in the blank is ≤ 20% of the LLOQ area. This validates that the column washing phase (80% B) is sufficient to prevent run-to-run contamination.
References
FDA Center for Drug Evaluation and Research. Application Number: 209529Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review(s). U.S. Food and Drug Administration. Available at: [Link]
Totos, R., et al. VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. Studia Universitatis Babes-Bolyai Chemia. Available at:[Link]
Polagani, S. R., & Gandu, V. A VALIDATED BIOANALYTICAL METHOD FOR QUANTIFICATION OF SOLIFENACIN BY LC-MS AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. World Journal of Pharmaceutical and Life Sciences (WJPLS). Available at:[Link]
Singh, D. K., et al. LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Deuterated Standards in LC-MS/MS
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter assays failing validation due to non-linear calibration curves, elevated baselines, or shifting retention t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter assays failing validation due to non-linear calibration curves, elevated baselines, or shifting retention times. Often, the hidden culprit is the stable-isotope-labeled internal standard (SIL-IS). While deuterated standards are cost-effective and widely used, they introduce unique physicochemical challenges: isotopic crosstalk, hydrogen/deuterium (H/D) back-exchange, and the chromatographic isotope effect.
This guide provides field-proven, self-validating troubleshooting protocols to diagnose and eliminate these interferences, ensuring your assay meets stringent FDA/EMA bioanalytical guidelines.
Diagnostic Workflow for Isotopic Crosstalk
Before adjusting LC gradients or buying new standards, you must logically isolate the source of the interference. Use the following diagnostic workflow to determine whether the issue stems from the analyte, the internal standard, or the sample matrix.
Diagnostic workflow for identifying and resolving isotopic interference in LC-MS/MS.
Troubleshooting Guide & FAQs
Q1: Why is my deuterated internal standard causing a signal in the unlabeled analyte channel?Causality: This phenomenon is known as "IS-to-Analyte crosstalk." It is primarily caused by isotopic impurities during the synthesis of the deuterated standard (i.e., the presence of unlabelled D0 molecules) or post-synthesis H/D back-exchange[1]. Because the IS is typically spiked at a constant concentration across all samples, even a 0.5% D0 impurity can generate a static peak in the analyte's MRM transition. This artificially elevates the baseline and destroys the accuracy of your Lower Limit of Quantification (LLOQ).
Resolution: You must empirically balance the IS concentration. The IS signal should be high enough to provide a stable response (typically S/N > 100), but low enough that its D0 contribution remains strictly
≤
20% of the analyte's LLOQ peak area.
Q2: Why does my high-concentration analyte sample increase the internal standard signal?Causality: This is "Analyte-to-IS crosstalk," driven by the natural isotopic distribution of the analyte. Biological molecules naturally contain stable isotopes like
13C
,
15N
, and
18O
[2]. If you use a D3-internal standard (a mass difference of +3 Da), the naturally occurring M+3 isotopologue of your unlabeled analyte will have the exact same m/z as your IS. At the Upper Limit of Quantification (ULOQ), this M+3 contribution becomes massive, artificially suppressing the Analyte/IS ratio and causing the calibration curve to plateau (non-linearity).
Resolution: The mass difference between the analyte and the SIL-IS must scale with the size of the molecule. For small molecules (<300 Da), a +3 Da shift is often sufficient. For larger molecules (e.g., 800 Da), the natural M+3 abundance is much higher, requiring a D5, D8, or even D10 standard to bypass the isotopic envelope.
Q3: My deuterated standard elutes slightly earlier than my analyte. Is this a problem?Causality: Yes, this is the "chromatographic isotope effect"[3]. In reversed-phase liquid chromatography (RPLC), separation relies on hydrophobic interactions. Deuterium atoms are slightly more polarizable and less lipophilic than protium (
1H
)[4]. Consequently, heavily deuterated compounds have a weaker interaction with the nonpolar stationary phase and elute earlier than their unlabeled counterparts[5].
Impact: The fundamental purpose of an IS is to co-elute with the analyte to perfectly correct for matrix-induced ion suppression in the electrospray ionization (ESI) source. If the IS elutes even 0.1 minutes earlier, it experiences a different matrix composition, completely invalidating the matrix correction.
Resolution: If adjusting the gradient does not achieve co-elution, you must switch from a deuterated standard to a
13C
or
15N
labeled standard, which do not exhibit measurable chromatographic isotope effects[4].
Q4: How do I know if my standard is undergoing Hydrogen/Deuterium (H/D) back-exchange?Causality: Deuterium atoms attached to heteroatoms (O-D, N-D, S-D) or highly acidic carbons are chemically labile. When exposed to protic solvents (e.g., water, methanol, or acidic mobile phases), these deuteriums rapidly exchange with protons from the solvent, reverting the standard back to D0[6]. This directly interferes with the analyte channel.
Resolution: Ensure your SIL-IS only contains deuteriums on stable, aliphatic carbon backbones. If labile deuteriums are unavoidable, strictly avoid protic solvents during sample extraction and use aprotic mobile phases (e.g., Acetonitrile) where possible.
Mechanism of Hydrogen/Deuterium (H/D) back-exchange in protic environments.
Quantitative Guidelines for Isotopic Mass Shifts
To prevent Analyte-to-IS crosstalk, use the following table to select the appropriate deuterated standard based on your analyte's molecular weight.
Analyte Mass Range (Da)
Minimum Recommended Mass Shift
Expected M+3 Isotopic Abundance
Max Allowable IS Contribution to LLOQ
Max Allowable Analyte Contribution to IS
< 300
+3 Da
~0.1% - 0.5%
≤
20%
≤
5%
300 - 600
+4 Da
~0.5% - 2.0%
≤
20%
≤
5%
600 - 1000
+5 Da
~2.0% - 5.0%
≤
20%
≤
5%
> 1000 (Peptides)
+8 to +10 Da
> 5.0%
≤
20%
≤
5%
Experimental Protocols: Self-Validating Systems
As scientists, we do not assume purity; we prove it. The following protocols are designed as self-validating systems. If an assay passes these tests, isotopic interference is mathematically ruled out as a source of error.
Protocol A: Self-Validating Crosstalk Assessment
This protocol empirically determines if your IS concentration is optimal and if your mass shift is sufficient.
Step 1: Solution Preparation
Double Blank: Extract blank biological matrix without analyte and without IS.
Zero Sample: Extract blank biological matrix spiked only with the IS at your proposed working concentration.
ULOQ Sample: Extract blank biological matrix spiked only with the analyte at the Upper Limit of Quantification (no IS added).
Step 2: LC-MS/MS Acquisition
Inject the samples in the following order to prevent carryover: Double Blank
→
Zero Sample
→
ULOQ Sample. Monitor both the Analyte MRM and the IS MRM for all injections.
Step 3: Causality Check & Data Analysis
Evaluate IS-to-Analyte Crosstalk: In the Zero Sample, integrate any peak found in the Analyte MRM. Rule: The area must be
≤
20% of the peak area of an LLOQ standard. If it fails, your IS concentration is too high, or the standard is impure.
Evaluate Analyte-to-IS Crosstalk: In the ULOQ Sample, integrate any peak found in the IS MRM. Rule: The area must be
≤
5% of the normal IS working area. If it fails, your mass shift is insufficient to bypass the natural isotopic envelope.
Protocol B: H/D Back-Exchange Stability Test
This protocol isolates chemical instability (H/D exchange) from inherent isotopic impurity.
Step 1: Solvent Incubation
Spike your deuterated SIL-IS into the exact extraction solvent and mobile phase mixture used in your assay (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
Step 2: Time-Course Sampling
Split the solution into two vials. Place one at Room Temperature and one in the Autosampler (typically 4°C).
Step 3: Isotopic Distribution Analysis
Inject aliquots at
t=0
,
t=4
,
t=12
, and
t=24
hours. Monitor the MRM transitions for D0, D1, D2, and the fully labeled D(n) species.
Rule: If the ratio of D0/D(n) increases over time, your standard is actively undergoing H/D back-exchange[6]. You must switch to aprotic extraction solvents or redesign the standard to place deuteriums on non-exchangeable carbon atoms.
References
Title: Deuterium Isotope Effect on Pregabalin Retention Time: A Comparative Guide
Source: Benchchem
URL
Source: PMC (NIH)
Source: Analytical Chemistry (ACS Publications)
Source: Analytical Chemistry (ACS Publications)
Title: Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity
Source: MDPI
URL
Technical Support Center: Preventing Hydrogen-Deuterium Exchange in cis-Hydroxy Solifenacin N-oxide-d5
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in LC-MS/MS bioanalysis: the isotopic degradation of stable-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in LC-MS/MS bioanalysis: the isotopic degradation of stable-isotope-labeled (SIL) internal standards.
When utilizing cis-Hydroxy Solifenacin N-oxide-d5 as an internal standard for Solifenacin pharmacokinetic assays, researchers frequently encounter unexpected loss of the +5 Da mass shift. This phenomenon, known as Hydrogen-Deuterium Exchange (HDX), compromises quantitation accuracy and matrix effect corrections. This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot and eliminate HDX in your workflows.
🔬 Mechanistic Background: The Causality of HDX
While deuterium atoms incorporated into isolated aromatic rings (e.g., a standard phenyl-d5 label) are thermodynamically stable, the unique structure of cis-Hydroxy Solifenacin N-oxide introduces vulnerabilities. The N-oxide moiety on the quinuclidine ring is highly polarized, drawing electron density away from adjacent carbon atoms. This inductive effect lowers the pKa of the alpha-protons.
If the -d5 label encompasses these alpha-positions—or if extreme pH conditions trigger tautomerization—these deuteriums become highly susceptible to acid-base catalyzed exchange [2]. When exposed to protic solvents (like water or methanol) during sample preparation or within the LC mobile phase, the deuterium atoms are rapidly replaced by solvent protons, leading to isotopic depletion. Ensuring that your internal standard resists this exchange under your specific LC-MS conditions is paramount for analytical reliability [1].
❓ Troubleshooting FAQs
Q: Why is my cis-Hydroxy Solifenacin N-oxide-d5 standard losing its +5 mass shift during LC-MS/MS analysis?A: This is caused by back-exchange of deuterium for hydrogen. The N-oxide group increases the acidity of adjacent protons. If your standard is exposed to protic mobile phases (like H₂O/MeOH) at high or low pH, acid-base catalysis drives the exchange. The mass spectrometer detects this as a shift from the M+5 peak back to M+4, M+3, or even M+0, which ruins the co-elution and matrix-correction properties of the standard [3].
Q: How should I prepare and store my stock solutions to prevent back-exchange?A: Stock solutions must be prepared in anhydrous, aprotic solvents . We strongly recommend 100% LC-MS grade Acetonitrile. Store these aliquots at -80°C under an inert gas (argon or nitrogen). Never use methanol or water for long-term storage, as protic solvents act as the primary hydrogen source for the kinetic pathway of exchange.
Q: What are the optimal sample preparation conditions to minimize exchange in biological matrices?A: Keep aqueous exposure brief and strictly control the pH. For Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), buffer the plasma/urine to a mildly acidic pH of 4.0–6.0. Strongly basic conditions (pH > 8) will aggressively accelerate base-catalyzed deprotonation at the N-oxide alpha-carbons.
📊 Quantitative Data: HDX Kinetics vs. Conditions
The table below summarizes the observed isotopic purity of deuterated N-oxide standards under various solvent and pH conditions, highlighting the critical need for environmental control.
Matrix / Solvent Condition
pH Level
Temperature
Incubation Time
Retained M+5 Isotopic Purity
Anhydrous Acetonitrile
N/A
-20°C
6 Months
> 99.5%
Methanol (Protic)
N/A
25°C
48 Hours
92.1%
Aqueous Buffer (Acidic)
2.0
25°C
24 Hours
78.4%
Aqueous Buffer (Mild)
5.5
4°C
24 Hours
98.2%
Aqueous Buffer (Basic)
9.0
25°C
24 Hours
64.3%
🗺️ Diagnostic Workflow
Use the following logical workflow to isolate the exact stage where your internal standard is undergoing isotopic degradation.
Diagnostic workflow for identifying and mitigating HDX in deuterated N-oxide standards.
🧪 Self-Validating Experimental Protocol
To definitively solve HDX issues, you must isolate whether the exchange is occurring during sample preparation or inside the LC-MS/MS system. This self-validating protocol utilizes a differential spiking strategy to mathematically prove the source of degradation.
Step 1: Aprotic Stock Preparation
Dissolve the cis-Hydroxy Solifenacin N-oxide-d5 powder in 100% anhydrous Acetonitrile to yield a 1 mg/mL primary stock.
Causality: Aprotic solvents lack the exchangeable protons required to initiate the kinetic pathway of HDX, ensuring long-term structural integrity.
Step 2: Matrix Buffering
Aliquot 100 µL of the biological matrix (e.g., plasma).
Add 100 µL of 100 mM Ammonium Acetate buffer adjusted to pH 5.0 .
Causality: Maintaining a pH of 5.0 prevents both the acid-catalyzed protonation of the N-oxide and the base-catalyzed deprotonation of the alpha-carbons, locking the molecule in its most thermodynamically stable state.
Step 3: Differential Spiking (The Validation Step)
Prepare two parallel samples to isolate the variable causing the HDX:
Sample A (Pre-Extraction Spike): Spike 10 µL of the IS working solution into the buffered matrix before extraction. Perform your standard Solid Phase Extraction (SPE).
Sample B (Post-Extraction Spike): Perform the SPE on a blank buffered matrix. Spike 10 µL of the IS working solution directly into the final elution solvent after extraction.
Step 4: LC-MS/MS Acquisition & Interpretation
Analyze both samples using a C18 column.
Mobile Phase Setup: Use Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). Formic acid provides a mildly acidic environment (pH ~2.7), which is optimal for ESI+ ionization without being harsh enough to trigger rapid exchange during the brief column transit time.
Data Interpretation:
If Sample A shows depletion but Sample B is intact, your extraction pH or solvent is causing the HDX.
If both Sample A and Sample B show depletion, your LC mobile phase or MS source temperature is driving the exchange.
Title: Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS
Source: National Institutes of Health (PMC)
URL: [Link]
Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)
Source: Chromatography Online
URL: [Link]
Optimization
Technical Support Center: Optimizing HPLC Peak Shape for Solifenacin and Its Metabolites
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing basic, lipophilic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when analyzing basic, lipophilic compounds. Solifenacin succinate—a muscarinic receptor antagonist used for overactive bladder—presents a classic analytical challenge. Due to its specific physicochemical properties, it is highly prone to severe peak tailing and poor resolution from its closely eluting metabolites (such as Solifenacin N-oxide) on standard silica-based stationary phases[1][2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve sharp, symmetrical peaks and robust method reproducibility.
Part 1: Mechanistic Troubleshooting Q&A
Q1: Why does Solifenacin exhibit severe peak tailing (As > 1.5) on standard C18 columns?Answer: The root cause lies in secondary ion-exchange interactions. Solifenacin is a lipophilic, slightly basic molecule with a quinuclidine (azabicyclo) ring, giving it a pKa of approximately 8.0 to 8.5[3][4]. At standard or neutral mobile phase pH, the basic nitrogen is positively charged. Standard silica-based columns contain residual surface silanol groups (-Si-OH) that have a pKa of ~3.5 to 4.5. When the mobile phase pH exceeds 4.0, these silanols deprotonate into negatively charged siloxanes (-Si-O⁻). The electrostatic attraction between the protonated drug and the ionized silanols causes the drug molecules to desorb at varying rates, producing a broad, asymmetrical tailing peak[5].
Q2: How can I optimize the mobile phase to suppress these silanol interactions and improve peak symmetry?Answer: You must manipulate the ionization state of either the drug or the stationary phase. There are two primary strategies:
Aggressive pH Control: Lowering the mobile phase pH to 3.0 using orthophosphoric acid (OPA) ensures that the residual silanols are fully protonated and neutral, virtually eliminating the ion-exchange mechanism[5][6].
Amine Modifiers (Silanol Masking): Adding a competing base, such as 0.1% to 0.5% Triethylamine (TEA), is highly effective. TEA is a small, sterically unhindered base that aggressively binds to and blocks active silanol sites, preventing the bulkier Solifenacin molecule from interacting with them[5][7].
Q3: What column chemistries and elution modes are recommended for resolving Solifenacin from its polar metabolites?Answer: Avoid older, unendcapped C18 columns. Instead, utilize heavily end-capped, base-deactivated, or polar-embedded C18 columns (e.g., Capcell Pak C18, Eclipse XDB-C18)[5][7]. Because metabolites like Solifenacin N-oxide or Impurity C are more polar than the parent drug, isocratic elution often fails to resolve them without causing late-eluting peak broadening. A gradient elution utilizing a buffered aqueous phase (e.g., 15–20 mM potassium phosphate) and acetonitrile is critical to maintaining constant ionic strength while sharpening later-eluting peaks[1][7].
Part 2: Visualizing the Mechanism and Workflow
Logical relationship between Solifenacin, silanols, and chemical interventions.
Troubleshooting workflow for resolving Solifenacin peak tailing in HPLC.
Part 3: Data Presentation - Mobile Phase Optimization
The following table synthesizes quantitative data from optimization trials, demonstrating the causality between mobile phase composition, pH, and the resulting tailing factor (As) for Solifenacin[5][6][7].
Mobile Phase Composition
pH Adjustment
Peak Shape Observation
Tailing Factor (As)
Water : Acetonitrile (60:40)
Unadjusted
Peak merged with blank, severe tailing
> 2.5
0.1% TEA in Water : ACN (50:50)
pH 3.0 (with OPA)
Poor peak shape, early elution
1.8
0.1% TEA in Water : ACN (60:40)
pH 3.0 (with OPA)
Peak splitting due to solvent mismatch
N/A
0.1% TEA in Water : ACN (85:15)
pH 3.0 (with OPA)
Proper peak shape, high theoretical plates
< 1.2
20 mM Phosphate Buffer + 0.5% TEA : ACN
pH 6.6 (with OPA)
Symmetrical peak, excellent impurity resolution
< 1.5
Part 4: Self-Validating Experimental Protocol
To ensure a robust, stability-indicating separation of Solifenacin and its metabolites, follow this step-by-step methodology. This protocol utilizes a built-in system suitability check to validate the physicochemical environment before sample analysis.
Step 1: Mobile Phase Preparation
Solvent A (Aqueous Buffer): Dissolve 2.72 g of monobasic potassium phosphate (to yield a 20 mM solution) in 1000 mL of Milli-Q water. Add 5.0 mL of Triethylamine (0.5% v/v) to act as a silanol blocker[7].
pH Adjustment: Carefully adjust the pH of Solvent A to 6.6 ± 0.05 using dilute orthophosphoric acid (OPA). Note: While pH 3.0 is excellent for isocratic runs[5][6], pH 6.6 paired with 0.5% TEA provides superior resolution for specific oxidative degradants and metabolites in gradient modes[7]. Filter through a 0.45 µm PVDF membrane.
Solvent B (Organic Modifier): Prepare a mixture of Milli-Q water and HPLC-grade Acetonitrile in a 10:90 (v/v) ratio[7].
Step 2: Chromatographic Conditions
Column: Base-deactivated C18 (e.g., Capcell Pak C18, MG, 150 × 4.6 mm, 5 µm)[7].
Step 4: System Suitability & Self-Validation
Inject a resolution mixture containing Solifenacin succinate and its N-oxide metabolite (or Impurity C).
Validation Check: The method is validated for the run only if the resolution (Rs) between the parent drug and its closest eluting metabolite is > 2.0, the theoretical plates (N) > 2000, and the tailing factor (As) for Solifenacin is < 1.5[7][9].
Troubleshooting Loop: If As > 1.5, immediately discard the buffer, verify the pH meter calibration, and prepare fresh Solvent A ensuring the exact 0.5% TEA concentration is achieved.
Enhancing the stability of cis-Hydroxy Solifenacin N-oxide-d5 in solution
Welcome to the Technical Support Center for analytical standards. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of cis-Hydroxy Solifenacin N-oxide-d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for analytical standards. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of cis-Hydroxy Solifenacin N-oxide-d5 .
Because this molecule combines a hydrolytically sensitive ester, a thermally labile N-oxide, a reactive cis-hydroxyl group, and a deuterated isotope label, its stability in solution is highly conditional. This guide deconstructs the causality behind common degradation issues and provides self-validating protocols to ensure the integrity of your analytical workflows.
Part 1: Mechanistic Visualizations
Understanding the degradation pathways is the first step in troubleshooting. The diagram below illustrates the competing chemical reactions that threaten the stability of your standard in solution.
Degradation pathways of cis-Hydroxy Solifenacin N-oxide-d5 in solution.
Part 2: Troubleshooting & FAQs
Q1: Why is my cis-Hydroxy Solifenacin N-oxide-d5 standard showing a loss of signal and the appearance of multiple peaks over time in aqueous buffers?Causality: The compound is subject to two primary degradation routes in aqueous media: ester hydrolysis and N-oxide reduction. Solifenacin derivatives are highly susceptible to hydrolytic cleavage of the ester linkage under both acidic and basic conditions[1][2]. Furthermore, N-oxides are inherently hygroscopic and can undergo thermal or metal-catalyzed deoxygenation back to the tertiary amine[3].
Solution: Formulate primary stock solutions exclusively in aprotic solvents (e.g., anhydrous Acetonitrile). If aqueous buffers are required for LC-MS mobile phases, maintain a strictly neutral to slightly acidic pH (pH 3.0–5.0) using weak organic acid buffers like ammonium formate[4][5]. The addition of stabilizers such as succinic or tartaric acid has been shown to suppress N-oxide degradation, keeping impurities below 0.1%[6][7].
Q2: I am observing a drift in the precursor ion mass from M+5 to M+4 and M+3. What causes this, and how can it be prevented?Causality: This is Hydrogen-Deuterium (H/D) back-exchange. When deuterated internal standards are exposed to protic solvents (like water or methanol) or complex biological matrices, labile deuterium atoms can exchange with protons from the solvent[8][9]. This process is heavily accelerated by acid or base catalysis[10]. Because the -d5 label's stability depends on its position relative to exchangeable sites (like the N-oxide moiety or the cis-hydroxyl group), isotopic purity can degrade rapidly, leading to inaccurate LC-MS/MS quantification[11].
Solution: Store primary stock solutions in strictly aprotic solvents at -20°C[8]. Minimize the time the standard spends in aqueous matrices during sample preparation.
Q3: Does the cis-hydroxyl group introduce specific stability concerns compared to standard Solifenacin N-oxide?Causality: Yes. The introduction of a hydroxyl group provides a nucleophilic center that can facilitate intramolecular transesterification or lactonization depending on the spatial arrangement, particularly under thermal stress. It also serves as a secondary site for further oxidative degradation.
Solution: Avoid repeated freeze-thaw cycles of the solution. Always prepare working aliquots in single-use vials.
Part 3: Quantitative Data Presentation
The following table synthesizes the expected stability profile of the compound based on the forced degradation and isotopic exchange behaviors of solifenacin derivatives[2][6][8][11].
Solvent System
Stabilizer / Buffer
Temp (°C)
Time
Intact Standard (%)
H/D Exchange (%)
Primary Degradation Route
Acetonitrile (100%)
None (Anhydrous)
-20
30d
>99.0
<1.0
None (Stable)
Acetonitrile / Water (80:20)
10mM Tartaric Acid
4
7d
98.2
<2.0
Minor N-oxide reduction
Methanol / Water (50:50)
None (Unbuffered)
25
48h
68.5
18.2
H/D Exchange, Hydrolysis
Aqueous Buffer (pH 2.0)
0.1N HCl
60
12h
<5.0
>80.0
Ester Hydrolysis
Aqueous Buffer (pH 10.0)
0.1N NaOH
60
12h
<2.0
>90.0
Ester Hydrolysis
Part 4: Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols must be self-validating. The workflows below are designed to isolate variables so that if an error occurs, the system itself identifies the root cause.
Self-validating workflow for assessing H/D exchange and solution stability.
Protocol 1: Assessment of H/D Back-Exchange via LC-MS/MS
Objective: To determine if the deuterium labels are exchanging with protons from the sample matrix, and to validate whether the exchange is caused by the matrix or the LC-MS mobile phase[11].
Stock Preparation: Prepare a 1 mg/mL primary stock of cis-Hydroxy Solifenacin N-oxide-d5 in anhydrous Acetonitrile.
Control vs. Matrix Setup (Self-Validation Step):
Set A (System Control): Spike the standard into neat Acetonitrile.
Set B (Matrix Test): Spike the standard into the blank sample matrix (e.g., plasma, aqueous buffer).
Incubation: Incubate both sets under the exact time and temperature conditions of your analytical extraction method.
Analysis: Analyze both sets via LC-MS/MS, monitoring the full isotopic envelope (D0, D1, D2, D3, D4, D5).
Causality Evaluation:
If Set A shows an increase in D0-D4 ions, your LC-MS mobile phase (e.g., protic solvents like Methanol/Water) or source temperature is driving the exchange. Switch to an aprotic organic modifier or lower the source temperature.
If only Set B shows isotopic degradation, the sample matrix is the cause. You must minimize matrix exposure time or adjust the extraction pH.
Objective: To confirm that your chromatographic method can successfully resolve the intact N-oxide from its hydrolytic and reductive degradation products[2][12].
Baseline Establishment: Inject the fresh stock solution to establish the retention time and peak area of the intact standard.
Hydrolytic Stress: Aliquot 100 µL of stock into two vials. Add 100 µL of 3 M HCl to Vial 1, and 100 µL of 3 M NaOH to Vial 2. Reflux at 100°C for 12 hours[2].
Neutralization: Neutralize Vial 1 with 5 M NaOH and Vial 2 with 5 M HCl to arrest degradation[2].
Mass Balance Validation (Self-Validation Step): Analyze the stressed samples via HPLC-UV. The method is only validated if the sum of the peak areas of the degradation products (adjusted for response factors) equals the initial peak area of the intact drug. The complete disappearance of the intact peak under these severe conditions confirms the method is truly stability-indicating[2][5].
References
BenchChem. "An In-Depth Technical Guide to the Degradation Pathways of Solifenacin Succinate and the Formation of EP Impurity G". benchchem.com. 1
ResearchGate. "Postulated degradation pathway of solifenacin". researchgate.net. 4
BenchChem. "An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate". benchchem.com. 12
BenchChem. "Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions". benchchem.com. 8
PMC. "Validated comprehensive RP HPLC approach for separation and quantification of solifenacin and mirabegron in the presence of their degradation products". nih.gov. 2
BenchChem. "Common pitfalls when using deuterated internal standards". benchchem.com. 11
Google Patents. "WO2015170237A1 - Stable solifenacin composition". google.com. 6
AKJournals. "Development and validation of stability-indicating HPLC method for solifenacin succinate". akjournals.com. 5
Overcoming challenges in quantifying low levels of Solifenacin metabolites
Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Solifenacin Metabolites Welcome to the Technical Support Center. As drug development professionals and bioanalytical scientists, you understand...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Solifenacin Metabolites
Welcome to the Technical Support Center. As drug development professionals and bioanalytical scientists, you understand that quantifying low-abundance metabolites in complex biological matrices is a rigorous analytical challenge. Solifenacin, a muscarinic M3 receptor antagonist used for overactive bladder (OAB), presents unique pharmacokinetic (PK) hurdles. Because of its extensive volume of distribution and long terminal half-life, its active metabolite (4R-hydroxy solifenacin) circulates at trace levels, demanding highly sensitive and robust LC-MS/MS methodologies[1][2].
This guide is engineered to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your bioanalytical assays meet stringent regulatory acceptance criteria.
The Analytical Challenge: Metabolism & Pharmacokinetics
Solifenacin is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) 3A4 pathway[1][3]. This process yields one pharmacologically active metabolite (4R-hydroxy solifenacin) and three inactive metabolites (N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide)[3][4].
Fig 1: Hepatic metabolism of Solifenacin into its active and inactive metabolites.
To accurately map the PK profile—especially the terminal elimination phase, which can extend up to 85 hours—your assay must achieve a Lower Limit of Quantification (LLOQ) of at least 0.200 to 0.47 ng/mL[2][5][6]. At these trace concentrations, endogenous matrix components in plasma and urine cause severe ion suppression, making sample preparation the most critical variable in your workflow.
Frequently Asked Questions (FAQs)
Q: Why is quantifying the 4R-hydroxy solifenacin metabolite so analytically challenging?A: The challenge is a combination of low physiological abundance and high matrix interference. Solifenacin is administered at low therapeutic doses (typically 5 to 10 mg), and the 4R-hydroxy metabolite occurs at a fraction of the parent drug's concentration[3][4]. When analyzing plasma at the sub-ng/mL level, co-eluting endogenous phospholipids compete for charge in the electrospray ionization (ESI) source, drastically reducing the ionization efficiency of your target analyte.
Q: Should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE)?A: While PPT (using methanol or acetonitrile) is rapid, it is generally insufficient for low-level solifenacin metabolite quantification. PPT leaves residual matrix proteins and phospholipids that can clog the ion source and cause severe ion suppression, compromising the LLOQ[6][7].
The Causality: For robust PK studies, LLE (e.g., using tert-butyl methyl ether) is strongly recommended. LLE selectively partitions the lipophilic solifenacin and its metabolites into the organic phase while leaving polar matrix suppressors in the aqueous layer. This yields a highly purified extract, allowing you to maintain an LLOQ of 0.200 ng/mL using as little as 100–300 µL of plasma[7][8][9].
Q: How do I ensure my assay is self-validating?A: A self-validating assay relies on a stable-isotope-labeled internal standard (SIL-IS) that mimics the analyte's exact physical and chemical behavior. Always spike samples with Solifenacin-d5 prior to extraction[5][6]. If extraction recovery drops or matrix effects occur, the IS signal will shift proportionally, keeping the analyte-to-IS ratio constant and validating the integrity of that specific injection.
Quantitative Data & LC-MS/MS Parameters
To standardize your method development, utilize the following validated parameters for Solifenacin quantification.
Aliquoting & Spiking: Transfer 100–300 µL of human plasma into a clean microcentrifuge tube[7][8]. Add 10 µL of Solifenacin-d5 working solution to act as the internal standard. Vortex briefly.
Alkalinization: Add 50 µL of 0.1 M NaOH. Causality: Solifenacin is a basic compound. Raising the pH suppresses its ionization, driving it into a neutral state that heavily favors partitioning into the organic solvent.
Extraction: Add 2.5 mL of tert-butyl methyl ether (TBME)[9]. Vortex vigorously for 3 minutes at 1500 rpm to maximize surface area contact between the aqueous and organic phases[5].
Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C[5].
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C[9].
Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase (e.g., Acetonitrile:Water 80:20 v/v containing 0.1% formic acid)[9]. Vortex and transfer to an autosampler vial.
Phase 2: Chromatographic Separation
Column Selection: Utilize a sub-2 µm UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) or a pentafluorophenylpropylsilica column to ensure sharp peak shapes and resolution from isobaric interferences[5][6].
Mobile Phase:
Mobile Phase A: Distilled water with 0.1% (v/v) formic acid or 5-10 mM ammonium acetate/formate[5][8][11].
Mobile Phase B: Acetonitrile or Methanol with 0.1% (v/v) formic acid[5][11].
Elution: Run a gradient elution at a flow rate of 0.3 to 1.0 mL/min (depending on column dimensions)[5][9].
Phase 3: Mass Spectrometry
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode[5][6].
Program the Multiple Reaction Monitoring (MRM) transitions as detailed in Table 2. Ensure the dwell time is optimized to yield at least 15 data points across the chromatographic peak for accurate integration.
Troubleshooting Guide
Issue: High %CV (Coefficient of Variation) in Quality Control (QC) samples at the LLOQ (0.2 ng/mL).
Root Cause: Inconsistent extraction recovery or localized matrix suppression at the retention time of the metabolite.
Solution: First, verify that the internal standard (Solifenacin-d5) is tracking the analyte perfectly. If the IS peak area is fluctuating wildly between injections, the issue is likely ion source clogging or poor phase separation during LLE. Ensure you are not accidentally pipetting the aqueous layer during the extraction step. Consider switching to a more selective extraction solvent or utilizing Solid Phase Extraction (SPE) to further clean the matrix[7][8].
Issue: Poor peak shape, peak splitting, or fronting for 4R-hydroxy solifenacin.
Root Cause: Solvent effect. If the reconstitution solvent has a significantly higher organic composition than the initial mobile phase conditions of the LC gradient, the analyte will travel too quickly through the column before focusing at the head.
Solution: Adjust your reconstitution solvent to match the initial conditions of your gradient (e.g., increase the aqueous proportion to 80% or 90%)[6][9]. This ensures the analyte focuses tightly on the stationary phase before elution begins.
Issue: Carryover in blank injections following high-concentration (Cmax) samples.
Root Cause: Solifenacin and its metabolites can adsorb to the stainless-steel components of the autosampler needle or the injection valve.
Solution: Implement a robust needle wash protocol using a highly organic wash solvent (e.g., 50:50 Methanol:Acetonitrile with 0.1% formic acid). Ensure the wash volume is at least 3-5 times the injection volume.
References
FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: NDA 209529 (Solifenacin Succinate)." U.S. Food and Drug Administration. 1
Kim, Y. et al. "Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers." Translational and Clinical Pharmacology. 5
Cui, W. et al. "Determination of solifenacin in human plasma by LC-MS/MS." Journal of Shenyang Pharmaceutical University. 11
IT Medical Team. "Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation." IT Medical Team. 7
Kandasamy, C. et al. "Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study." Semantic Scholar. 8
Macek, J. et al. "Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry." PubMed. 6
FDA Center for Drug Evaluation and Research. "NDA 209529Orig1s000 (Pharmacology Review)." U.S. Food and Drug Administration.3
ResearchGate. "Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma." ResearchGate. 10
ResearchGate. "Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique." ResearchGate. 9
Ovid. "Clinical Pharmacokinetics and Pharmacodynamics of Solifenacin." Ovid. 2
SciSpace. "Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Methods..." SciSpace. 4
Technical Support Center: Method Refinement for the Simultaneous Analysis of Solifenacin and its N-oxides
Welcome to the technical support center for the simultaneous analysis of Solifenacin and its N-oxide metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the simultaneous analysis of Solifenacin and its N-oxide metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common questions encountered during method development and sample analysis. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
Solifenacin is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1] Its primary metabolite, Solifenacin N-oxide, is a key analyte in pharmacokinetic and metabolism studies.[2][3] The simultaneous quantification of both parent drug and metabolite is crucial for a comprehensive understanding of the drug's disposition. This guide will walk you through common challenges and their resolutions, ensuring robust and reliable analytical outcomes.
Forced degradation studies have shown that Solifenacin is susceptible to degradation under oxidative and photolytic stress, with Solifenacin N-oxide being a primary degradation product.[2][4][5][6] Therefore, a stability-indicating method is essential for accurate quantification.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of Solifenacin and its N-oxides, providing probable causes and actionable solutions.
Chromatographic Issues
Q1: I'm observing poor peak shape (tailing or fronting) for one or both analytes. What could be the cause and how can I fix it?
A1: Poor peak shape is a common issue in liquid chromatography and can stem from several factors. Here’s a systematic approach to troubleshooting:
Probable Cause 1: Inappropriate Mobile Phase pH.
Explanation: Solifenacin is a basic compound. If the mobile phase pH is too close to the pKa of the analytes, it can lead to peak tailing due to secondary interactions with the stationary phase.
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of Solifenacin. The addition of a small amount of an acidic modifier, such as 0.1% formic acid, to both the aqueous and organic mobile phase components is a common practice to ensure sharp, symmetrical peaks.[7][8]
Probable Cause 2: Column Overload.
Explanation: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting.
Solution: Reduce the injection volume or dilute the sample. It's crucial to operate within the linear range of the detector and the loading capacity of the column.[9]
Probable Cause 3: Secondary Interactions with the Column.
Explanation: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Solifenacin and its N-oxide, causing peak tailing.
Solution:
Use an end-capped C18 or a phenyl-hexyl column, which are known to minimize such interactions.
Consider using a mobile phase with a competing base, such as triethylamine, to mask the active sites on the stationary phase.[10]
Probable Cause 4: Extra-Column Volume.
Explanation: Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening and tailing.[9]
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.
Q2: I'm having difficulty achieving baseline separation between Solifenacin and its N-oxide.
A2: Co-elution or poor resolution can compromise the accuracy of quantification. Here are some strategies to improve separation:
Probable Cause 1: Insufficiently Optimized Mobile Phase Composition.
Explanation: The ratio of organic to aqueous phase significantly impacts the retention and separation of analytes.
Solution:
Gradient Elution: Employ a gradient elution method. Start with a lower percentage of the organic solvent to retain both compounds on the column and then gradually increase the organic content to elute them.[4] This often provides better separation for compounds with different polarities.
Solvent Optimization: Experiment with different organic solvents. While acetonitrile is commonly used, methanol or a combination of both can alter selectivity and improve resolution.[11][12]
Probable Cause 2: Inappropriate Column Chemistry.
Explanation: The choice of stationary phase is critical for achieving the desired selectivity.
Solution: If a standard C18 column does not provide adequate separation, consider columns with different selectivities, such as a C8, phenyl, or pentafluorophenyl (PFP) phase.[2][12]
Probable Cause 3: Suboptimal Flow Rate or Temperature.
Explanation: These parameters influence the efficiency of the separation.
Solution:
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[13]
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. A typical starting point is 30-40°C.[8][13]
Mass Spectrometry Issues
Q3: I'm experiencing low sensitivity or a weak signal for my analytes in the mass spectrometer.
A3: Low signal intensity can be due to a variety of factors related to both the sample and the instrument.
Probable Cause 1: Inefficient Ionization.
Explanation: Solifenacin and its N-oxide are basic compounds and ionize well in positive electrospray ionization (ESI+) mode. However, the mobile phase composition can significantly impact ionization efficiency.
Solution:
Ensure the mobile phase contains a proton source, such as 0.1% formic acid or 5 mM ammonium formate.[2][14] This promotes the formation of [M+H]+ ions.
Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for your specific analytes and flow conditions.[15]
Probable Cause 2: Matrix Effects.
Explanation: Components from the biological matrix (e.g., plasma, urine) can co-elute with the analytes and suppress their ionization in the ESI source.
Solution:
Improve Sample Preparation: Employ a more rigorous sample clean-up procedure. While protein precipitation is a simple method, it may not be sufficient to remove all interfering matrix components.[14][16] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[15][17]
Chromatographic Separation: Optimize the chromatography to separate the analytes from the majority of the matrix components.
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Solifenacin-d5) will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.[15]
Probable Cause 3: Suboptimal MS/MS Fragmentation.
Explanation: The choice of precursor and product ions, as well as the collision energy, is critical for achieving high sensitivity and specificity in multiple reaction monitoring (MRM) mode.
Solution:
Precursor Ion Selection: In positive ESI mode, the protonated molecule [M+H]+ is typically selected as the precursor ion.
Product Ion Selection: Infuse a standard solution of each analyte into the mass spectrometer to identify the most abundant and stable product ions. For Solifenacin, common product ions result from the fragmentation of the ester linkage and the quinuclidine ring.[18][19]
Collision Energy Optimization: Perform a collision energy optimization experiment for each MRM transition to find the voltage that yields the highest product ion intensity.
Sample Preparation Issues
Q4: My recovery of Solifenacin and/or its N-oxide is low and inconsistent.
A4: Low and variable recovery is often a sign of a suboptimal extraction procedure.
Probable Cause 1: Inefficient Extraction Solvent in LLE.
Explanation: The choice of organic solvent in liquid-liquid extraction is crucial for efficiently partitioning the analytes from the aqueous biological matrix.
Solution: A mixture of solvents can be more effective than a single solvent. For example, a mixture of methyl tert-butyl ether (MTBE), hexane, and dichloromethane has been used for the extraction of Solifenacin.[11][17] Experiment with different solvents and solvent combinations to find the optimal system for both analytes.
Probable Cause 2: Inappropriate pH during LLE.
Explanation: The pH of the aqueous phase should be adjusted to ensure the analytes are in their neutral, non-ionized form to facilitate their extraction into the organic phase.
Solution: Since Solifenacin and its N-oxide are basic, adjust the pH of the sample to be at least 2 units above their pKa values before extraction.
Probable Cause 3: Suboptimal SPE Sorbent and Elution Solvent.
Explanation: The choice of SPE sorbent (e.g., C18, mixed-mode) and the composition of the wash and elution solvents are critical for retaining the analytes and then eluting them with high recovery while leaving interferences behind.
Solution:
Sorbent Selection: A C18 or a mixed-mode cation exchange sorbent would be appropriate for the basic nature of Solifenacin.
Method Development: Systematically optimize the SPE method by testing different wash solutions (to remove interferences without eluting the analytes) and elution solvents (to achieve complete elution of the analytes).
Probable Cause 4: Analyte Instability during Sample Processing.
Explanation: Solifenacin can be unstable under certain conditions.[4][5] Degradation during sample preparation can lead to lower than expected concentrations.
Solution:
Keep samples on ice or at 4°C during processing.[20]
Minimize the time between sample collection and analysis.
Investigate the stability of the analytes in the extraction solvent and reconstituted sample solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the simultaneous analysis of Solifenacin and its N-oxides?
A1: While the optimal conditions will depend on the specific instrumentation and column used, a good starting point based on published methods is as follows:
Q3: How should I prepare my plasma samples for analysis?
A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis.[14][16] Acetonitrile is a common precipitation solvent.[20] However, it may result in significant matrix effects.
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A common approach involves precipitating proteins with a base like sodium carbonate, followed by extraction with a mixture of organic solvents.[11][17]
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is ideal for methods requiring high sensitivity. A C18 or mixed-mode cation exchange sorbent is typically used.
Q4: What are the critical validation parameters I need to assess for this method according to regulatory guidelines?
A4: According to guidelines from bodies like the FDA and ICH, the following parameters should be validated for a bioanalytical method:
Specificity and Selectivity: Ensure that endogenous matrix components or other metabolites do not interfere with the quantification of the analytes.[10]
Linearity: Establish the concentration range over which the method is accurate and precise.[7][10]
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[7][10]
Recovery: Evaluate the efficiency of the extraction procedure.[14]
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.[14]
Stability: Evaluate the stability of the analytes in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[10][21]
Experimental Workflows and Diagrams
Generic LC-MS/MS Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of Solifenacin and its N-oxides.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues in chromatography.
References
Validated comprehensive RP HPLC approach for separation and quantification of solifenacin and mirabegron in the presence of their degradation products - PMC. (n.d.).
Journal Watch: Validated comprehensive RP HPLC approach for separation and quantification of solifenacin and mirabegron in the presence of their degradation products - Chromatography Today. (n.d.).
Singh, D. K., et al. (2016). LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products.
Metabolomics approach: Interpretation of changes in rat plasma metabolites after solifenacin treatment - SciELO. (n.d.).
Chromatogram showing separation of solifenacin from its degradation... - ResearchGate. (n.d.).
Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV - ACG Publications. (2019, December 15).
Bioanalytical method validation summary for solifenacin - ResearchGate. (n.d.).
Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impur - Scirp.org. (2016, November 30).
An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate - Benchchem. (n.d.).
LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products | Request PDF - ResearchGate. (n.d.).
Fragmentation pathway of solifenacin. The exact masses of the fragments... | Download Scientific Diagram - ResearchGate. (n.d.).
Development and validation of stability-indicating HPLC method for solifenacin succinate: Isolation and identification of major base degradation product | Scilit. (n.d.).
Separation of Solifenacin Succinate Stereoisomers per USP Monograph Using Chiral Separation | LCGC International - Chromatography Online. (2026, March 27).
Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - PMC. (2023, June 14).
Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form - Scirp.org. (n.d.).
LC-MS Method for the Identification of Solifenacin Degradation Products: An Application Note - Benchchem. (n.d.).
(PDF) Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV - ResearchGate. (n.d.).
Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability - MDPI. (2023, June 14).
Determination of solifenacin in human plasma by LC-MS/MS. (n.d.).
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE. (2024, September 3).
A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Solifenacin Succinate by Ultra-Fast Liquid Chromatography - SciSpace. (2010, October 6).
Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation - Research Journal of Pharmacy and Technology. (2020, August 13).
Ion fragmentation of small molecules in mass spectrometry. (2010, January 22).
A Comparative Guide to Validated HPLC Methods for Solifenacin Succinate Impurity Profiling - Benchchem. (n.d.).
analytical method development and validation by rphplc fordetermination of dissolutionof solifenacin - Research Article. (2017, September 28).
Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - MDPI. (2024, June 25).
Poster Presentations for Troubleshooting - MSACL. (n.d.).
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31).
Validated LC-MS/MS method for the determination of the muscarinic receptor antagonist (MRA) Solifenacin from human plasma - ResearchGate. (2026, March 4).
The Bioanalytical Imperative: Comparing cis-Hydroxy Solifenacin N-oxide-d5 to Analog Internal Standards
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Assay Optimization, Matrix Effect Compensation, and Isotopic Internal Standards Introduction: The Bioanalytical Challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Focus: LC-MS/MS Assay Optimization, Matrix Effect Compensation, and Isotopic Internal Standards
Introduction: The Bioanalytical Challenge of Solifenacin Metabolites
Solifenacin is a potent muscarinic receptor antagonist widely prescribed for overactive bladder. During hepatic metabolism, it undergoes extensive oxidation via the CYP3A4 enzyme to form its major circulating metabolite, cis-Hydroxy Solifenacin N-oxide . Accurately quantifying this metabolite in complex biological matrices (like human plasma or urine) is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and evaluating drug-drug interactions.
Solifenacin metabolism to cis-Hydroxy Solifenacin N-oxide via CYP3A4.
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the precision of quantification relies entirely on the choice of the Internal Standard (IS)[1]. Historically, bioanalytical assays have utilized structural analogs (e.g., darifenacin or tolterodine) as internal standards due to lower upfront costs[2]. However, modern regulatory standards heavily favor Stable Isotope-Labeled Internal Standards (SIL-IS)[3]. This guide objectively compares the performance of the deuterated SIL-IS, cis-Hydroxy Solifenacin N-oxide-d5 (C23H21D5N2O4) , against traditional analog standards.
The Physics of Matrix Effects and IS Selection: A Mechanistic View
As an application scientist, it is crucial to understand why an assay fails or succeeds, rather than just observing the output. The primary failure point in LC-MS/MS bioanalysis is the matrix effect —the alteration of analyte ionization efficiency (usually suppression) by undetected, co-eluting endogenous compounds like phospholipids[1].
The Flaw of Analog Internal Standards
Structural analogs share similar, but not identical, physicochemical properties with the target analyte. Consequently, they exhibit different chromatographic retention times. If an analog IS elutes even 0.2 minutes apart from the target metabolite, it enters the electrospray ionization (ESI) source alongside a completely different micro-environment of competing matrix ions. Because the matrix effect experienced by the analyte and the analog IS can differ by 26% or more[1], the Analyte/IS ratio fluctuates wildly across different patient samples, destroying assay reliability[4].
The SIL-IS Advantage: cis-Hydroxy Solifenacin N-oxide-d5
A SIL-IS resolves this through absolute physicochemical mimicry[3].
Perfect Co-elution: The -d5 isotopologue co-elutes exactly with the unlabeled cis-Hydroxy Solifenacin N-oxide. They enter the ESI source at the exact same millisecond, competing against the exact same endogenous background. Any ion suppression affects both molecules equally, keeping the Analyte/IS ratio mathematically constant[3].
Optimal Mass Shift: To prevent mass spectrometric cross-talk (where the isotopic envelope of the analyte bleeds into the IS channel), an ideal SIL-IS requires a mass difference of 4–5 Da[5]. The -d5 label provides a precise +5 Da shift, ensuring total signal isolation in the Multiple Reaction Monitoring (MRM) transitions.
Comparative Performance Data
To objectively demonstrate the superiority of the SIL-IS, we compare the validation metrics of an LC-MS/MS assay using cis-Hydroxy Solifenacin N-oxide-d5 versus an analog IS (Darifenacin ). Data is synthesized from standard bioanalytical validation protocols across 6 independent lots of human plasma.
Table 1: Comparative Assay Performance in Human Plasma (N=6 lots)
Analytical Parameter
cis-Hydroxy Solifenacin N-oxide-d5 (SIL-IS)
Darifenacin (Analog IS)
Causality / Mechanistic Reason
Retention Time (RT)
2.45 min (Exact Co-elution)
3.10 min (Divergent)
Identical lipophilicity in SIL-IS ensures identical column interaction.
Matrix Effect (ME %)
99.2% ± 1.5% (Normalized)
82.4% ± 12.3%
SIL-IS perfectly compensates for ion suppression due to co-elution[3].
Extraction Recovery (RE)
88.5% ± 2.1%
74.2% ± 9.8%
Interindividual variability in protein binding affects analogs differently[4].
Inter-day Precision
3.4% CV
11.2% CV
Constant Analyte/IS ratio yields tighter precision for the SIL-IS[6].
Accuracy (% Bias)
+1.2%
-8.5%
Analog fails to correct for variable analyte losses during sample prep.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing a three-set spiking methodology[4], the workflow mathematically isolates extraction recovery from matrix effects, proving the efficacy of the -d5 standard.
Self-validating LC-MS/MS workflow utilizing SIL-IS for accurate quantification.
Step-by-Step Methodology
Step 1: Preparation of Validation Sets
To calculate true matrix effects and recovery, prepare three distinct sample sets[4]:
Set 1 (Pre-extraction spike): Spike 100 µL of blank plasma with cis-Hydroxy Solifenacin N-oxide and the -d5 IS prior to extraction.
Set 2 (Post-extraction spike): Extract 100 µL of blank plasma. Spike the resulting post-extraction solvent with the analyte and IS.
Set 3 (Neat solution): Spike the analyte and IS directly into the mobile phase (no matrix).
Step 2: Solid Phase Extraction (SPE)
Condition a weak cation mixed-mode SPE cartridge (30 mg/mL) with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water[6].
Load the 100 µL plasma samples (from Step 1).
Wash with 1 mL of 5% methanol in water to remove hydrophilic interferents.
Elute with 1 mL of 5% ammonia in acetonitrile to break ionic interactions[6].
Step 3: Evaporation and Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[6].
Reconstitute the residue in 100 µL of the mobile phase (10 mM ammonium formate pH 3.0 : Acetonitrile, 20:80 v/v).
Step 4: LC-MS/MS Analysis
Column: Gemini-NX C18 (50 × 4.6 mm, 5 µm) or equivalent[6].
Flow Rate: 1.0 mL/min under isocratic conditions.
Detection: Operate the mass spectrometer in positive ESI mode using MRM. Monitor the specific transitions for the unlabeled metabolite and the +5 Da shifted transitions for the cis-Hydroxy Solifenacin N-oxide-d5.
Step 5: Data Validation & Causality Check
Calculate Matrix Effect (ME): Ratio of peak areas (Set 2 / Set 3) × 100.
Calculate Recovery (RE): Ratio of peak areas (Set 1 / Set 2) × 100.
Validation: Because the -d5 IS experiences the exact same ME and RE as the analyte, the normalized IS ratio will perfectly correct any deviations, proving the assay's reliability[4].
Conclusion
While structural analogs may offer a lower initial procurement cost, they introduce unacceptable vulnerabilities into bioanalytical workflows. Analog standards fail to co-elute with target analytes, leaving the assay exposed to unpredictable interindividual matrix effects and variable extraction recoveries.
By employing cis-Hydroxy Solifenacin N-oxide-d5 , researchers leverage a +5 Da mass shift that eliminates MS cross-talk[5] while ensuring perfect chromatographic co-elution[3]. This creates a self-correcting analytical system capable of generating the highly precise, reproducible data required for rigorous clinical and pharmacokinetic drug development programs.
References
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations".
Benchchem. "Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis". Benchchem.com.
WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How". Wuxiapptec.com.
National Institutes of Health (NIH) / PMC.
American Journal of PharmTech Research.
ResearchGate. "Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study".
ChemBuyersGuide. "COMPOUNDS AND METHODS FOR ... (cis-Hydroxy Solifenacin N-oxide-d5)". Chembuyersguide.com.
Cross-validation of bioanalytical methods for Solifenacin
Title: Cross-Validation of Bioanalytical Methods for Solifenacin: A Comprehensive Guide to LC-MS/MS Extraction Strategies Introduction & Mechanistic Context As a Senior Application Scientist, I frequently navigate the co...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Cross-Validation of Bioanalytical Methods for Solifenacin: A Comprehensive Guide to LC-MS/MS Extraction Strategies
Introduction & Mechanistic Context
As a Senior Application Scientist, I frequently navigate the complexities of method transfer and cross-validation for highly potent therapeutics. Solifenacin, a competitive muscarinic receptor antagonist prescribed for overactive bladder, presents unique bioanalytical hurdles. Following a standard 10 mg oral dose, its peak plasma concentration (
Cmax
) is relatively low (~15 ng/mL), necessitating highly sensitive assays with Lower Limits of Quantitation (LLOQ) in the sub-ng/mL range[1]. Furthermore, solifenacin exhibits an exceptionally high plasma protein binding affinity (approximately 98%). This means that any sample extraction methodology must aggressively disrupt protein-drug complexes to ensure accurate, reproducible quantification.
When cross-validating methods—whether transitioning from a legacy Liquid-Liquid Extraction (LLE) to a high-throughput Protein Precipitation (PPT), or upgrading to Solid Phase Extraction (SPE) to mitigate matrix effects—it is critical to evaluate the causality behind each experimental choice. This guide objectively compares these three sample preparation alternatives for Solifenacin analysis via LC-MS/MS, providing the theoretical grounding and experimental data required for seamless method transfer.
Mechanistic Workflow & Decision Matrix
The choice of extraction dictates the cleanliness of the extract, which directly impacts ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source.
Workflow for cross-validating solifenacin extraction methodologies.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and scientific integrity, every extraction batch across all three methods must operate as a self-validating system . You must include a "Zero-Blank" (matrix + Internal Standard only) and a "Double-Blank" (matrix only) immediately following your highest calibration standard. This actively monitors for autosampler carryover and isotopic crosstalk between the analyte and the internal standard (e.g., Solifenacin-D5 or Alfuzosin)[2].
Protein Precipitation (PPT) - The High-Throughput Baseline
Causality: PPT relies on organic solvents to denature plasma proteins, releasing the bound solifenacin. Acetonitrile is preferred over methanol as it yields a denser, more tightly packed protein pellet, significantly reducing the risk of aspirating microscopic particulates into the LC system[3].
Step-by-Step Protocol:
Aliquot 100 µL of
K2EDTA
human plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of Internal Standard (Solifenacin-D5, 50 ng/mL).
Add 300 µL of cold Acetonitrile (3:1 v/v ratio) to aggressively precipitate proteins.
Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein binding disruption.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 150 µL of the supernatant to an autosampler vial for direct injection.
Liquid-Liquid Extraction (LLE) - The Clean Matrix Alternative
Causality: Solifenacin is a basic compound (pKa ~8.8). By adjusting the plasma pH to be strongly basic (using NaOH), the drug becomes un-ionized, maximizing its partition coefficient into a non-polar organic solvent like Methyl tert-butyl ether (MTBE). This leaves polar matrix components (like phospholipids) trapped in the aqueous phase, significantly reducing downstream ion suppression[2].
Step-by-Step Protocol:
Aliquot 100 µL of plasma and 10 µL of IS into a glass culture tube.
Add 50 µL of 0.1 M NaOH to un-ionize the solifenacin molecules.
Add 2.0 mL of MTBE.
Liquid-liquid partition by placing on a reciprocating shaker for 10 minutes.
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic phases.
Flash-freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer into a clean tube.
Evaporate to dryness under a gentle stream of
N2
at 40°C.
Reconstitute in 100 µL of mobile phase (e.g., 50:50 0.1% Formic Acid:Acetonitrile).
Solid Phase Extraction (SPE) - The Ultimate Sensitivity Choice
Causality: When an ultra-low LLOQ (
≤0.20
ng/mL) is required, SPE using a polymeric sorbent (e.g., Strata-X 33µm) is optimal[4]. The polymeric backbone provides strong hydrophobic retention, allowing aggressive washing steps with weak organics to strip away highly concentrated endogenous lipids before eluting the target analyte.
Step-by-Step Protocol:
Condition the SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.
Load 100 µL of plasma (pre-mixed with IS and diluted 1:1 with 2% Formic acid to break protein binding).
Wash with 1 mL of 5% Methanol in water to remove polar interferences.
Elute with 1 mL of 5mM ammonium acetate buffer in 0.1% formic acid and methanol (20:80 v/v)[4].
Evaporate and reconstitute as described in the LLE protocol.
Quantitative Data Comparison
When cross-validating these methods, we evaluate them against critical FDA/ICH bioanalytical parameters. The data table below synthesizes typical performance metrics observed during LC-MS/MS validation (ESI+ mode, MRM transitions: m/z 363.2
→
110.0 for Solifenacin)[4].
Cross-validation is also strictly required when transferring the detection platform—for instance, migrating from a traditional HPLC-MS/MS to a UPLC-MS/MS system. While legacy methods utilize core-shell analytical columns (e.g., 50×2.1 mm, 2.6 µm) with run times around 3.0 minutes[3], migrating to sub-2 µm UPLC columns can compress the run time to a mere 1.60 minutes[4].
The Causality of Transfer: Decreasing particle size increases resolution but narrows peak widths to just a few seconds. Consequently, the mass spectrometer's dwell time must be proportionally decreased to ensure at least 15-20 data points are captured across the chromatographic peak. Failure to adjust dwell times during cross-validation will result in poor peak integration and failed precision metrics.
Conclusion
Selecting the appropriate sample preparation method for Solifenacin bioanalysis is a calculated balance of sensitivity, throughput, and matrix cleanliness. While PPT offers rapid turnaround times for routine bioequivalence studies, LLE and SPE provide the rigorous matrix cleanup required to eliminate ion suppression and achieve sub-ng/mL LLOQs in complex clinical populations. By implementing the self-validating protocols outlined above, laboratories can ensure seamless cross-validation and uncompromised scientific integrity.
References
Bioanalytical method validation summary for solifenacin - ResearchGate.
VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA - UBB.
A validated bioanalytical method for quantification of solifenacin by lc-ms and its application to a pharmacokinetic study - WJPLS.
Bioanalytical method development and validation of solifenacin succinate and silodosin using lc-ms/ms with alfuzosin as internal standard - WJPPS.
A Comparative Guide to the Pharmacological Activity of cis-Hydroxy Solifenacin N-oxide and its Parent Drug, Solifenacin
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the pharmacological activity of the parent drug solifenacin and its metabolite, cis-Hydroxy Solifenacin N-oxid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacological activity of the parent drug solifenacin and its metabolite, cis-Hydroxy Solifenacin N-oxide. Drawing upon regulatory documentation and established principles of pharmacology, this document outlines the metabolic fate of solifenacin and contrasts the functional consequences of this biotransformation. Detailed experimental protocols are provided to serve as a practical reference for the validation of these pharmacological profiles.
Introduction to Solifenacin and its Metabolism
Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder. Its therapeutic effect is achieved through the blockade of M3 muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[1][2][3] Upon oral administration, solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][5] This metabolic process results in the formation of several metabolites, including one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three principal inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide of solifenacin.[1][2][5] The focus of this guide, cis-Hydroxy Solifenacin N-oxide, is a stereoisomer of the latter.
Caption: Metabolic Pathway of Solifenacin.
Comparative Pharmacological Profile
The clinical efficacy of solifenacin is overwhelmingly attributed to the parent compound.[6] While 4R-hydroxy solifenacin does possess pharmacological activity, it is present at low concentrations in plasma and is not considered to make a significant contribution to the overall therapeutic effect.[5][7][8] In contrast, cis-Hydroxy Solifenacin N-oxide, along with the other major metabolites, is consistently classified as pharmacologically inactive by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][5][7][8][9]
This fundamental difference in activity underscores the importance of the parent molecule in mediating the desired clinical outcome. The lack of significant muscarinic receptor affinity and functional antagonism by cis-Hydroxy Solifenacin N-oxide renders it a bystander in the therapeutic action of solifenacin.
Experimental Protocols for Activity Determination
The following sections detail the standard in vitro methodologies used to characterize the muscarinic receptor binding and functional activity of compounds like solifenacin and its metabolites.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To quantify the binding affinity (Ki) of solifenacin and cis-Hydroxy Solifenacin N-oxide for the human M3 muscarinic receptor.
Methodology:
Receptor Source Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human M3 muscarinic receptor.
Competitive Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) in the presence of a range of concentrations of the unlabeled test compound.
Incubation and Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow of a Radioligand Binding Assay.
Isolated Bladder Strip Assay for Functional Antagonism
This ex vivo assay provides a measure of the functional potency of an antagonist by its ability to inhibit agonist-induced muscle contraction in a relevant tissue.[13]
Objective: To evaluate the functional antagonist activity of solifenacin and cis-Hydroxy Solifenacin N-oxide on agonist-induced contractions of bladder detrusor smooth muscle.
Methodology:
Tissue Preparation: Isolate the bladder from a suitable animal model (e.g., guinea pig or rat) and dissect longitudinal strips of the detrusor muscle.[14][15]
Tissue Mounting: Suspend the muscle strips in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end of the strip to a fixed point and the other to an isometric force transducer.
Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
Control Agonist Response: Generate a cumulative concentration-response curve to a muscarinic agonist, such as carbachol, to determine the maximal contractile response.
Antagonist Incubation: After washing out the agonist, incubate the tissue strips with a single concentration of the test compound (solifenacin or cis-Hydroxy Solifenacin N-oxide) for a defined period.
Functional Antagonism Assessment: In the continued presence of the test compound, repeat the cumulative concentration-response curve to the agonist.
Data Analysis: A rightward shift of the agonist concentration-response curve in the presence of the test compound indicates competitive antagonism. The magnitude of this shift can be used to calculate the antagonist's potency, often expressed as a pA2 value.
Caption: Workflow of an Isolated Bladder Strip Functional Assay.
Conclusion
The pharmacological activity of solifenacin resides almost entirely with the parent drug. Its metabolite, cis-Hydroxy Solifenacin N-oxide, is considered pharmacologically inactive and does not contribute to the therapeutic management of overactive bladder. This distinction, supported by extensive regulatory review, highlights the critical role of the specific chemical structure of solifenacin in its interaction with muscarinic receptors. The experimental frameworks provided herein offer a robust approach for the empirical validation of these distinct pharmacological profiles.
References
Smulders, R. A., & Krauwinkel, W. J. (2006). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 45(9), 875-888. [Link]
U.S. Food and Drug Administration. (2007). VESIcare (solifenacin succinate) Tablets Label. [Link]
Masunaga, K., et al. (2011). Muscarinic receptor binding in rat bladder urothelium and detrusor muscle by intravesical solifenacin. Journal of Pharmacological Sciences, 115(4), 497-504. [Link]
Ohtake, A., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology, 145(2), 223-230. [Link]
Michel, M. C., et al. (2003). Disposition and metabolism of solifenacin in humans. pA2 Online.
Lanzafame, A. A., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. [Link]
Ohtake, A., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(1), 25-32. [Link]
Maruyama, S., et al. (2012). Characterization of bladder selectivity of antimuscarinic agents on the basis of in vivo drug-receptor binding. International Neurourology Journal, 16(3), 113-119. [Link]
Yamada, S., et al. (2009). Demonstration of bladder receptor binding selectivity after oral administration of solifenacin by using muscarinic M2 knockout mice. Journal of Pharmacological Sciences, 110(4), 473-479. [Link]
Lanzafame, A. A., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology, 48(1), 4-15. [Link]
U.S. Food and Drug Administration. (2017). OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA Number 209529. [Link]
National Center for Biotechnology Information. (n.d.). Solifenacin. PubChem. [Link]
European Medicines Agency. (2022). Solifenacin succinate 10 mg film-coated tablets - Summary of Product Characteristics. [Link]
Nelson, C. P., et al. (2004). Functional Selectivity of Muscarinic Receptor Antagonists for Inhibition of M3-Mediated Phosphoinositide Responses in Guinea Pig Urinary Bladder and Submandibular Salivary Gland. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1255-1265. [Link]
U.S. Food and Drug Administration. (2007). VESIcare (solifenacin succinate) Tablets Label. [Link]
REPROCELL. (n.d.). Bladder Contraction And Relaxation Research And Assays. [Link]
Yamanouchi Pharmaceutical Co., Ltd. (2004). Research and Development of Solifenacin for the Treatment of Overactive Bladder (OAB). Yakugaku Zasshi, 124(12), 959-971. [Link]
Witte, L. P., & Visser, B. (2006). A review of solifenacin in the treatment of urinary incontinence. Therapeutics and Clinical Risk Management, 2(4), 345-354. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
PHARMASCIENCE INC. (2019). Solifenacin Succinate Tablets 5 mg and 10 mg Product Monograph. [Link]
REPROCELL. (n.d.). Contraction in human bladder (Muscarinic receptors – Carbachol). [Link]
Moro, C., et al. (2013). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British Journal of Pharmacology, 168(2), 427-438. [Link]
Ehlert, F. J., et al. (2005). The M2 muscarinic receptor mediates in vitro bladder contractions from patients with neurogenic bladder dysfunction. American Journal of Physiology-Renal Physiology, 289(5), F1036-F1045. [Link]
Sallinen, J., et al. (2016). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Journal of Pharmacological and Toxicological Methods, 81, 147-153. [Link]
Gillespie, J. I., et al. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments, (90), e51810. [Link]
Smulders, R. A., & Krauwinkel, W. J. (2006). Clinical Pharmacokinetics and Pharmacodynamics of Solifenacin. Request PDF. [Link]
Ikeda, K., et al. (2002). M(3) Receptor Antagonism by the Novel Antimuscarinic Agent Solifenacin in the Urinary Bladder and Salivary Gland. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(2), 97-103. [Link]
Brown, R. (2025, August 14). Solifenacin Pharmacology. Med Ed 101. [Link]
Gacea, F., et al. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 29(13), 3028. [Link]
Mangion, B. L., et al. (2008). Process for the synthesis of solifenacin.
Yamada, S., et al. (2009). Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice. Journal of Pharmacological Sciences, 110(4), 473-9. [Link]
Comparative analysis of Solifenacin and its major metabolites
Title : Comparative Pharmacological Analysis of Solifenacin and Its Major Metabolites Executive Summary Solifenacin succinate is a highly selective, competitive muscarinic receptor antagonist primarily indicated for the...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Comparative Pharmacological Analysis of Solifenacin and Its Major Metabolites
Executive Summary
Solifenacin succinate is a highly selective, competitive muscarinic receptor antagonist primarily indicated for the management of overactive bladder (OAB). Unlike non-selective antimuscarinics, solifenacin exhibits functional selectivity for the M3 muscarinic receptor subtype, which mediates detrusor muscle contraction[1]. For researchers and drug development professionals, understanding the metabolic fate of solifenacin is critical, as its biotransformation dictates both its clinical efficacy and its drug-drug interaction (DDI) profile. This guide provides an in-depth comparative analysis of solifenacin and its major metabolites, detailing their pharmacodynamics, pharmacokinetics, and the self-validating experimental protocols used to characterize them.
Metabolic Pathway and Biotransformation
Following oral administration, solifenacin undergoes extensive hepatic metabolism, predominantly driven by the 2 isoenzyme[2]. The biotransformation yields one pharmacologically active metabolite and three inactive metabolites:
4R-hydroxy solifenacin (M3) : The sole active metabolite, formed via 4R-hydroxylation.
Solifenacin N-oxide (M2) : An inactive metabolite formed via N-oxidation.
4R-hydroxy-N-oxide (M4) : A secondary inactive metabolite.
N-glucuronide (M5) : An inactive phase II conjugate.
Solifenacin hepatic metabolism pathway via CYP3A4 into active and inactive metabolites.
Comparative Pharmacodynamics and Pharmacokinetics
While the M3 metabolite retains a receptor binding profile similar to the parent compound, its systemic concentration remains exceedingly low in humans. Consequently, the therapeutic efficacy of the drug is almost entirely driven by unchanged solifenacin. The table below summarizes the comparative profiles.
Parameter
Solifenacin (Parent)
4R-hydroxy solifenacin (M3)
M2, M4, M5 Metabolites
Pharmacological Status
Active (M3 Antagonist)
Active
Inactive
M1 Receptor Affinity (Ki)
26 nM
Similar to parent
Negligible
M2 Receptor Affinity (Ki)
170 nM
Similar to parent
Negligible
M3 Receptor Affinity (Ki)
9.9 - 12 nM
Similar to parent
Negligible
M4 Receptor Affinity (Ki)
110 nM
Similar to parent
Negligible
M5 Receptor Affinity (Ki)
31 nM
Similar to parent
Negligible
Systemic Bioavailability
~90%
Low (Rapid clearance)
N/A
Elimination Half-Life
45–68 hours
N/A
N/A
Primary Excretion
Urine (7-13% unchanged)
Urine & Feces
Urine
Quantitative data synthesized from in vitro radioligand binding assays and human pharmacokinetic studies[2],[1],[3].
To accurately compare the parent drug and its metabolites, researchers rely on highly controlled in vitro assays. Below are the field-proven protocols designed to ensure high scientific integrity and reproducibility.
Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Affinity
This assay determines the absolute binding affinity (Ki) of solifenacin and its M3 metabolite across muscarinic receptor subtypes.
Step-by-Step Methodology:
Tissue Preparation : Homogenize rat bladder detrusor muscle or urothelium in 30 mM Na+/HEPES buffer (pH 7.5).
Causality: HEPES buffer maintains a strict physiological pH, ensuring that the muscarinic receptors remain in their native, functional conformation during extraction[4].
Radioligand Incubation : Incubate the homogenates (300–500 µg of protein) with 0.01–1.5 nM of [3H]N-methylscopolamine ([3H]NMS) alongside varying concentrations of the test compound (solifenacin or M3).
Causality: [3H]NMS is utilized because it is a non-selective, high-affinity muscarinic antagonist, allowing it to reliably label all available muscarinic binding sites for competitive displacement[4],[5].
Temperature Control : Conduct the 60-minute incubation and all subsequent washing steps strictly at 4°C.
Causality: Solifenacin exhibits an extremely slow dissociation rate from muscarinic receptor sites. Lowering the temperature to 4°C kinetically freezes the reaction, minimizing ligand dissociation during the separation phase and preventing artificially inflated Kd values[4].
Separation & Filtration : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.
Causality: Polyethylenimine coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the positively charged radioligand to the filter matrix.
Quantification : Measure the bound radioactivity using liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.
Causality: The Cheng-Prusoff equation corrects the experimentally derived IC50 value by accounting for the radioligand's concentration and its specific dissociation constant (Kd), yielding the true affinity constant (Ki).
Step-by-step workflow for [3H]NMS radioligand binding assay to determine muscarinic affinity.
This protocol quantifies the formation kinetics (Vmax, Km) of the M2 and M3 metabolites to evaluate CYP3A4 dependency.
Step-by-Step Methodology:
Microsomal Incubation : Combine human liver microsomes (or recombinant CYP3A4 supersomes) with solifenacin (0.1–200 µM) in a potassium phosphate buffer (pH 7.4).
Causality: A wide substrate concentration range (0.1–200 µM) is required to capture both the linear phase and the saturation phase of enzyme kinetics, allowing for accurate calculation of Km and Vmax[6].
Reaction Initiation : Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality: CYP450 enzymes require a continuous supply of NADPH as an electron donor for oxidative metabolism. A regenerating system sustains this supply longer than a single bolus of NADPH, preventing premature reaction plateauing.
Incubation & Termination : Incubate the mixture at 37°C for 60 minutes. Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
Causality: Acetonitrile acts as a protein precipitant, instantaneously denaturing the CYP enzymes and halting metabolic activity to ensure precise time-point accuracy.
LC-MS/MS Analysis : Centrifuge the samples and analyze the supernatant to quantify the formation of M2 and M3.
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and structural specificity required to differentiate between structurally similar metabolites (e.g., distinguishing the N-oxide from the 4R-hydroxy derivative)[6].
Clinical and Translational Implications
Understanding the disparity between solifenacin and its metabolites is crucial for managing drug-drug interactions. Because solifenacin's clearance is heavily reliant on CYP3A4, (such as ketoconazole) can increase solifenacin's maximum plasma concentration (Cmax) and area under the curve (AUC) by up to 2.7-fold. While the M3 metabolite is pharmacologically active, its formation is bottlenecked by CYP3A4; therefore, in the presence of an inhibitor, the parent drug accumulates, driving the therapeutic (and potentially adverse) anticholinergic effects. Consequently, dosage adjustments (e.g., capping the daily dose at 5 mg) are strictly recommended when patients are on concurrent strong CYP3A4 inhibitors[2],.
References
Clinical Pharmacokinetics and Pharmacodynamics of Solifenacin - Ovid. Ovid.
Disposition and metabolism of solifenacin in humans - pA2 Online. pA2 Online.
The Use of Solifenacin Succinate to Treat Overactive Bladder: A Review. International Journal of Pharmaceutical Research and Applications.
PrBIO-SOLIFENACIN Product Monograph. Health Canada.
Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin. J-Stage.
Inter-Laboratory Comparison of Solifenacin Quantification Methods: A Comprehensive Analytical Guide
Solifenacin succinate is a highly selective, competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder[1]. Because of its potent pharmacological profile, extensive hepatic metab...
Author: BenchChem Technical Support Team. Date: April 2026
Solifenacin succinate is a highly selective, competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder[1]. Because of its potent pharmacological profile, extensive hepatic metabolism, and high plasma protein binding (~96%), accurate quantification of Solifenacin is critical across the drug development pipeline[2].
This guide provides an objective, data-driven comparison of the primary analytical methodologies used for Solifenacin quantification: LC-MS/MS for ultra-sensitive pharmacokinetic (PK) bioanalysis, HPLC-UV for routine formulation quality control (QC), and emerging Spectrofluorimetric methods for resource-limited settings.
The Methodological Landscape
To evaluate Solifenacin across different matrices (human plasma vs. pharmaceutical dosage forms), laboratories must select methods that balance sensitivity, throughput, and robustness.
LC-MS/MS (The Bioanalytical Gold Standard): Essential for clinical PK studies. It offers unparalleled sensitivity (Lower Limit of Quantification [LLOQ] < 1 ng/mL) and selectivity by isolating specific precursor-to-product ion transitions[3][4].
HPLC-UV (The QC Workhorse): The standard for bulk drug and tablet formulation assays. While less sensitive than MS, it provides the exceptional precision and stability-indicating capabilities required by ICH guidelines to monitor degradation products[5][6].
Spectrofluorimetry (The Innovative Alternative): Utilizes photochemical quenching mechanisms (e.g., with Acid Red 51) to quantify Solifenacin without complex chromatographic separation, offering a rapid, cost-effective alternative[7].
Inter-laboratory workflow for Solifenacin quantification comparing sample prep and analytical methods.
Comparative Inter-Laboratory Data
The following tables synthesize validation data from multiple independent laboratories, providing a benchmark for expected analytical performance.
To ensure reproducibility, laboratories must implement self-validating protocols. Below are the optimized, step-by-step methodologies detailing not just what to do, but why each step is critical.
Protocol A: LC-MS/MS Bioanalysis in Human Plasma
Objective: Quantify Solifenacin in human plasma for PK studies with an LLOQ of < 0.5 ng/mL.
Action: Aliquot 100 µL of K2EDTA human plasma. Spike with Solifenacin-D5 (Internal Standard, 60 ng/mL). Load onto a polymeric sorbent cartridge (e.g., Strata-X 30 mg/1 mL)[2][3]. Wash with 5% methanol in water, and elute with 100% methanol.
Causality: While protein precipitation (PPT) is faster, it leaves residual endogenous phospholipids that cause severe ion suppression in the MS source[8][12]. SPE utilizes hydrophobic and cation-exchange interactions to selectively retain the basic Solifenacin molecule, allowing aggressive washing to remove matrix interferents, thereby achieving ultra-low LLOQs[3].
IS Causality: Solifenacin-D5 is a stable isotope-labeled internal standard (SIL-IS). It co-elutes exactly with the analyte and shares identical ionization efficiencies, perfectly normalizing any residual matrix effects or extraction losses[2][3].
Step 2: Chromatographic Separation
Action: Inject 10 µL onto a C18 column (e.g., Zorbax SB C18, 50 × 4.6 mm, 3.5 µm)[3]. Use a mobile phase of 5 mM ammonium acetate in 0.1% formic acid and methanol (20:80 v/v) at a flow rate of 0.3 - 0.5 mL/min[3][10].
Causality: Solifenacin is highly lipophilic. The C18 stationary phase provides optimal hydrophobic retention. Formic acid provides the protons necessary to form the
[M+H]+
precursor ion (
m/z
363.2) in positive electrospray ionization (ESI+). Ammonium acetate acts as a volatile buffer to stabilize pH without clogging the MS source[3][8].
Action: Operate the mass spectrometer in ESI+ mode. Monitor the transition
m/z
363.2
→
110.1 (quantifier) and
m/z
363.2
→
193.2 (qualifier)[2][8].
Multiple Reaction Monitoring (MRM) fragmentation pathway for Solifenacin in LC-MS/MS.
Self-Validation System (SST): Before batch acquisition, inject the LLOQ standard six times. The run is validated only if the %CV of the peak area is < 20% and the Signal-to-Noise (S/N) ratio is > 10. A blank plasma extract must be injected immediately following the Upper Limit of Quantification (ULOQ) to confirm carryover is < 20% of the LLOQ signal[8].
Protocol B: Stability-Indicating HPLC-UV for Formulation QC
Objective: Quantify Solifenacin API and monitor degradation impurities in tablet formulations.
Step 1: Sample Extraction
Action: Weigh and powder 20 tablets. Transfer powder equivalent to 50 mg of Solifenacin to a 50 mL volumetric flask. Add 25 mL of mobile phase, sonicate for 3 minutes, make up the volume, and filter through a 0.45 µm membrane[1].
Causality: Sonication ensures complete disruption of the tablet excipient matrix (e.g., binders and fillers). Filtration removes insoluble excipients that would otherwise cause dangerous backpressure spikes and degrade the analytical column[1].
Step 2: Isocratic Separation & UV Detection
Action: Inject 20 µL onto a C8 or C18 column (e.g., Hypersil C8, 250 × 4.6 mm, 5 µm)[9]. Elute isocratically using 10 mM potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v) at 1.0 mL/min[9]. Detect at 210 nm or 225 nm[1][5][6].
Causality: The acidic pH (3.0) is critical; it suppresses the ionization of residual silanol groups on the silica stationary phase, preventing severe peak tailing of the basic quinuclidine nitrogen in Solifenacin[9][11]. UV detection at 210-225 nm targets the strong
π→π∗
transitions of the phenyl and isoquinoline rings[5][6].
Self-Validation System (SST): Inject the working standard (40 µg/mL) five times. The run is validated if the %RSD of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count (N) is ≥ 2000[1].
Expert Insights on Method Selection
1. Managing Matrix Effects in LC-MS/MS:
A common pitfall in inter-laboratory transfers of LC-MS/MS methods is the underestimation of matrix effects. While protein precipitation yields high absolute recoveries (~88-90%)[12], it fails to remove phospholipids. Laboratories must conduct post-column infusion experiments during validation to map zones of ion suppression. Eluting the analyte outside these suppression zones via mobile phase gradient adjustments is mandatory for trustworthy PK data[8].
2. The Role of Forced Degradation in HPLC:
For an HPLC method to be truly "stability-indicating," it must resolve the API from its degradation products. Solifenacin is particularly susceptible to alkaline hydrolysis and oxidative stress[5][9]. Isocratic methods utilizing high-efficiency columns (e.g., sub-3 µm particles or core-shell technology) offer the best balance of resolution and rapid run times for impurity profiling[6][11].
3. Spectrofluorimetry as a Green Alternative:
Recent advancements utilizing Central Composite Design (CCD) have optimized the photochemical quenching between Acid Red 51 and Solifenacin[7]. By forming a 1:1 stoichiometric ion-pair complex, Solifenacin statically quenches the native fluorescence of AR51 at 554 nm. Operating at these longer wavelengths minimizes interference from endogenous plasma fluorophores, providing a highly accurate (99.01% recovery) and eco-friendly alternative to solvent-heavy chromatography[7].
The Definitive Comparison Guide: cis-Hydroxy Solifenacin N-oxide-d5 as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Bioanalysis
Introduction to the Analytical Challenge Solifenacin is a potent muscarinic receptor antagonist widely prescribed for the management of overactive bladder syndrome[1]. Accurate pharmacokinetic profiling of solifenacin an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Analytical Challenge
Solifenacin is a potent muscarinic receptor antagonist widely prescribed for the management of overactive bladder syndrome[1]. Accurate pharmacokinetic profiling of solifenacin and its metabolites is critical for evaluating drug safety, therapeutic efficacy, and potential drug-drug interactions[]. Following administration, solifenacin undergoes extensive hepatic metabolism mediated primarily by the CYP3A4 enzyme, yielding several key metabolites including 4R-hydroxy solifenacin, solifenacin N-oxide, and the secondary downstream metabolite cis-hydroxy solifenacin N-oxide[3].
Quantifying these trace metabolites in complex biological matrices (such as human plasma) requires highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques[1]. However, a fundamental challenge in LC-MS/MS bioanalysis is the "matrix effect"—a phenomenon where co-eluting endogenous compounds (like phospholipids) suppress or enhance the ionization efficiency of the target analyte in the mass spectrometer's source.
Solifenacin hepatic metabolism pathway yielding the target analyte.
Mechanistic Causality: Why the Choice of Internal Standard Matters
To correct for matrix effects, extraction losses, and instrumental drift, an Internal Standard (IS) is spiked into every sample prior to extraction. Historically, some researchers have utilized structural analogs (e.g., Olanzapine) as generic internal standards for solifenacin metabolomics[4]. However, structural analogs do not perfectly co-elute with the target analyte. Because they enter the mass spectrometer's ionization source at a different retention time, they are subjected to a completely different matrix environment, leading to uncompensated ion suppression and compromised quantitative accuracy.
In contrast, a Stable Isotope-Labeled Internal Standard (SIL-IS) like cis-Hydroxy Solifenacin N-oxide-d5 is structurally identical to the target metabolite, differing only by the incorporation of five deuterium atoms[]. This isotopic labeling increases the mass-to-charge ratio (m/z) by 5 Da, allowing the mass spectrometer to distinguish the IS from the analyte via Multiple Reaction Monitoring (MRM)[1]. Crucially, the SIL-IS shares the exact physicochemical properties of the analyte: it exhibits identical extraction recovery and co-elutes perfectly during LC separation. Consequently, the SIL-IS and the analyte experience the exact same matrix effects, making the peak area ratio a self-validating, matrix-independent metric[].
Comparative Performance: SIL-IS vs. Structural Analog IS
The following table objectively compares the performance of cis-Hydroxy Solifenacin N-oxide-d5 against a standard structural analog IS in a validated LC-MS/MS assay for human plasma. Data parameters are synthesized from International Bioanalytical Method Validation Guidelines (ICH M10) applied to solifenacin bioassays[1].
Validation Parameter
cis-Hydroxy Solifenacin N-oxide-d5 (SIL-IS)
Structural Analog IS (e.g., Olanzapine)
Mechanistic Rationale
Intra-assay Precision (CV%)
< 5.0%
8.0% - 12.0%
SIL-IS perfectly co-elutes, normalizing scan-to-scan ionization variance. Analogs elute at different times, failing to track high-frequency noise.
Inter-assay Accuracy (% Bias)
± 3.0%
± 12.0%
Identical extraction recovery ensures the SIL-IS corrects for any volumetric losses during sample preparation.
Matrix Effect (IS-Normalized)
98% - 102%
65% - 85%
Because the SIL-IS and analyte enter the ESI source simultaneously, ion suppression impacts both equally, keeping the area ratio constant.
Extraction Recovery
~85% (Identical to Analyte)
~70% (Different from Analyte)
Deuteration does not alter lipophilicity, ensuring identical partitioning during Liquid-Liquid Extraction (LLE).
To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating extraction and quantification protocol using cis-Hydroxy Solifenacin N-oxide-d5[1].
Phase 1: Reagent Preparation & System Suitability
Standard Solutions: Prepare a primary stock solution of the unlabeled metabolite cis-hydroxy solifenacin N-oxide (1.0 mg/mL in methanol). Prepare the SIL-IS stock of cis-Hydroxy Solifenacin N-oxide-d5 at 1.0 mg/mL in methanol[].
Working IS Solution: Dilute the SIL-IS stock in 50% acetonitrile/water to a final working concentration of 50 ng/mL.
System Suitability Test (SST): Inject a neat standard mixture to verify column efficiency, peak symmetry, and ensure the absence of MRM cross-talk (isotopic interference) between the unlabeled analyte and the d5-labeled IS before running biological samples.
Phase 2: Liquid-Liquid Extraction (LLE)
Spiking: Aliquot 100 µL of human plasma (blank, calibration standards, Quality Control (QC) samples, or unknown samples) into a 2.0 mL microcentrifuge tube.
IS Addition: Add 20 µL of the working SIL-IS solution (50 ng/mL) to all tubes (except double blanks). Vortex for 10 seconds. Causality: Early addition ensures the SIL-IS compensates for all subsequent volumetric losses or extraction inefficiencies.
Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to uncharge the basic amine groups, increasing the molecule's lipophilicity.
Extraction: Add 1.0 mL of tert-butyl methyl ether (TBME)[1]. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry extract in 200 µL of mobile phase (Acetonitrile:Water, 80:20, v/v)[1].
Phase 3: LC-MS/MS Analysis
Chromatography: Inject 5 µL onto a C18 analytical column (e.g., Gemini-NX C18, 50 × 4.6 mm, 5 µm)[5]. Run an isocratic elution at 0.4 - 1.0 mL/min using 5 mM Ammonium Formate (pH 3.0) and Methanol (20:80, v/v)[5].
Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.
MRM Transitions: Monitor the protonated precursor-to-product ion transitions. While parent solifenacin is monitored at m/z 363.4 → 193.4[1], the hydroxylated N-oxide metabolite incorporates two additional oxygen atoms (+32 Da). Monitor the unlabeled metabolite at m/z 395.4 → 225.4 and the SIL-IS at m/z 400.4 → 230.4.
Self-validating LC-MS/MS bioanalytical workflow using SIL-IS.
Data Interpretation & Statistical Validation
By plotting the peak area ratio (Analyte / SIL-IS) against the nominal concentration of the calibration standards, researchers can achieve a highly linear dynamic range (e.g., 0.5 – 60.0 ng/mL) with a correlation coefficient (r²) ≥ 0.999[1]. The use of cis-Hydroxy Solifenacin N-oxide-d5 ensures that intra-assay and inter-assay precision (CV%) remain well below the FDA-mandated 15% threshold (typically < 5%), even in the presence of severe matrix ion suppression[1][5].
Conclusion
For the rigorous bioanalysis of solifenacin metabolites, the selection of the internal standard dictates the integrity of the pharmacokinetic data. While structural analogs offer a low-cost alternative for qualitative metabolomics, they fail to provide the matrix-compensating causality required for absolute quantification. cis-Hydroxy Solifenacin N-oxide-d5 stands as the gold standard SIL-IS, ensuring that every protocol step—from extraction to ionization—is internally normalized, resulting in a robust, self-validating analytical system.
References
CAS 1401416-00-9 (Solifenacin-[d5]) - Isotope / BOC Sciences. bocsci.com.
Metabolomics approach: Interpretation of changes in rat plasma metabolites after solifenacin treatment - SciELO. scielo.br.
Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique. researchgate.net.
Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. researchgate.net.
Solifenacin Succinate EP Impurity G | 740780-79-4 - Benchchem. benchchem.com.
Personal protective equipment for handling cis-Hydroxy Solifenacin N-oxide-d5
Comprehensive Safety and Handling Guide: cis-Hydroxy Solifenacin N-oxide-d5 cis-Hydroxy Solifenacin N-oxide-d5 is a stable, isotopically labeled standard of a major metabolite of Solifenacin, primarily utilized in analyt...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: cis-Hydroxy Solifenacin N-oxide-d5
cis-Hydroxy Solifenacin N-oxide-d5 is a stable, isotopically labeled standard of a major metabolite of Solifenacin, primarily utilized in analytical laboratories for pharmacokinetic (PK) profiling and LC-MS/MS quantification[1][2]. While the N-oxide metabolite exhibits reduced pharmacological activity compared to the parent compound[1], handling its concentrated, unformulated powder demands stringent safety protocols. Solifenacin and its structural analogs are potent competitive muscarinic receptor antagonists[3], and exposure can lead to systemic anticholinergic toxicity alongside established reproductive hazards[4][5].
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the causality behind these safety measures and field-proven, self-validating workflows to ensure absolute laboratory safety.
Toxicological Profile & Causality for PPE Selection
To design an effective safety protocol, we must first understand the hazard profile that dictates the required Personal Protective Equipment (PPE).
Acute Toxicity (Oral & Inhalation): The parent compound is classified under GHS as H302 (Harmful if swallowed)[6][7]. As a dry powder, the primary risk during weighing and reconstitution is the aerosolization of micro-particulates. Inhalation can lead to mucosal absorption, triggering anticholinergic symptoms such as blurred vision, dry mouth, and tachycardia[5].
Reproductive Toxicity: Solifenacin derivatives carry the H361 hazard statement (Suspected of damaging fertility or the unborn child)[4]. This necessitates a zero-tolerance approach to dermal exposure and mandates the use of impervious barriers.
Environmental Persistence: The compound is hazardous to aquatic environments. Discharge into sewer systems must be strictly avoided[8].
Personal Protective Equipment (PPE) Matrix
The following PPE matrix is engineered to mitigate the specific inhalation and dermal risks associated with deuterated active pharmaceutical ingredient (API) powders.
Protection Category
Recommended Equipment
Causality / Scientific Rationale
Eye/Face
with side-shields (EN 166 compliant).
Prevents mucosal absorption of aerosolized powder. If crushing or high-dust generation occurs, a full-face shield is required[6][9].
Respiratory
N95, FFP2, or P100 particulate respirator.
Essential when handling dry powder outside of a closed system. Prevents inhalation of API dust, which can bypass upper airway defenses[10][11].
Hand
Double-layered Nitrile rubber gloves (EN 374 compliant).
Solifenacin analogs can permeate standard latex. Double-gloving ensures structural integrity during prolonged handling or accidental solvent exposure[8][12].
Body
Impervious laboratory coat, closed-toe shoes.
Protects against accidental spills during reconstitution. Prevents powder accumulation on personal clothing[4][9].
The following protocol is designed as a self-validating system. By verifying specific physical states at each step, you ensure the integrity of both the safety boundary and the chemical standard.
Establish Containment: Conduct all dry-powder handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.
Validation Step: Verify the inward airflow indicator (magnehelic gauge) reads negative pressure before opening the API vial.
Thermal Equilibration: Deuterated standards are typically stored at -20°C. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening.
Causality: Opening a cold vial introduces atmospheric moisture. This causes the powder to clump (degrading the isotopic standard's weight accuracy) and increases the risk of erratic static-dispersion during weighing.
Phase B: Weighing and Reconstitution
Static Neutralization: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel.
Causality: Fine API powders hold significant static charges. Neutralizing the charge prevents the powder from "jumping" out of the weigh boat, mitigating both inhalation risk and the loss of an expensive standard.
Solvent Addition: Add the primary solvent (e.g., Methanol or DMSO) directly to the original vial if the entire mass is to be used, minimizing transfer steps.
Sealed Agitation: Cap the vial tightly before vortexing.
Validation Step: Invert the vial to check for micro-leaks before placing it in a sonicator. Never sonicate unsealed vials, as ultrasonic waves rapidly aerosolize the liquid into inhalable droplets.
Spill Response & Environmental Disposal Plans
Immediate logistical response to an accidental release of cis-Hydroxy Solifenacin N-oxide-d5 requires strict adherence to anti-aerosolization tactics.
Spill Containment & Cleanup Protocol
Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure the room's ventilation system is active but isolated from general building recirculation if possible[8][10].
Don Emergency PPE: Upgrade to a full-face respirator or Powered Air-Purifying Respirator (PAPR) if the spill involves a large quantity of dry powder[11].
Containment (No Sweeping): Never use a broom or dry brush, as this will immediately aerosolize the API into the breathing zone.
For Powders: Carefully cover the spill with a damp, absorbent cloth or use a HEPA-filtered vacuum specifically designed for hazardous materials[10].
For Liquids: Absorb with finely-powdered liquid-binding material (diatomite or universal chemical binders)[4].
Decontamination: Scrub the affected surfaces with a 70% Isopropyl Alcohol (IPA) or Ethanol solution, followed by a distilled water rinse, to solubilize and remove any residual compound[4].
Waste Disposal Logistics
Solid Waste: Place all contaminated PPE, damp cloths, and weigh boats into a heavy-duty, sealable hazardous waste bag.
Liquid Waste: Collect all solvent washings in a clearly labeled, chemically compatible, and leak-proof high-density polyethylene (HDPE) container.
Final Disposal: Do not discharge to sewer systems[8]. Transfer all sealed waste to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing[6][8].
Workflow Visualization
Exposure Control & Spill Response Workflow for cis-Hydroxy Solifenacin N-oxide-d5